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Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Documentation Hub

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  • Product: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate
  • CAS: 649757-02-8

Core Science & Biosynthesis

Foundational

"Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" CAS number 649757-02-8 properties

This guide serves as an in-depth technical resource for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8), a specialized benzophenone derivative utilized primarily as a high-performance photoinitiator and a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8), a specialized benzophenone derivative utilized primarily as a high-performance photoinitiator and advanced organic intermediate.

CAS 649757-02-8

Executive Summary

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8) is a lipophilic, substituted benzophenone derivative. Structurally, it consists of a methyl benzoate moiety linked via a carbonyl bridge to a 2,5-diisopropylbenzene ring. This unique substitution pattern imparts enhanced solubility in non-polar monomers and oligomers compared to standard methyl benzoylbenzoate (OMBB), making it a critical candidate for UV-curable formulations (inks, coatings, and adhesives) where low migration and high compatibility are required. Additionally, it serves as a versatile building block for the synthesis of complex benzoic acid derivatives in pharmaceutical discovery.

Physicochemical Profile

The molecule's dual isopropyl substitution significantly alters its physical properties, lowering its melting point relative to unsubstituted analogs and increasing its lipophilicity (LogP).

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionNote
Chemical Name Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoateIUPAC
Synonyms Methyl 4-(2,5-diisopropylbenzoyl)benzoate; 4-(2,5-Diisopropylbenzoyl)benzoic acid methyl ester
CAS Number 649757-02-8
Molecular Formula C₂₁H₂₄O₃
Molecular Weight 324.41 g/mol
Physical State White to Off-white Crystalline Powder
Melting Point 68°C – 72°C (Typical)Lower than OMBB due to steric bulk
Solubility Soluble in DCM, Toluene, Acrylates; Insoluble in WaterHigh compatibility with UV resins
UV Absorption λmax ~255 nm, ~330 nm (n-π* transition)Typical Benzophenone spectrum
LogP (Predicted) ~4.95Highly Lipophilic

Synthesis & Manufacturing Workflow

The industrial synthesis of CAS 649757-02-8 typically follows a Friedel-Crafts Acylation pathway. This route ensures high regioselectivity due to the directing effects of the isopropyl groups on the benzene ring.

Core Reaction Logic
  • Precursors: The synthesis couples 1,4-Diisopropylbenzene with Monomethyl terephthaloyl chloride (4-chlorocarbonylbenzoic acid methyl ester).

  • Catalysis: Aluminum Chloride (AlCl₃) serves as the Lewis acid catalyst.

  • Regiochemistry: The acylation occurs at the position ortho to one isopropyl group (and meta to the other), yielding the 2,5-substitution pattern on the benzoyl ring relative to the carbonyl linkage.

Experimental Protocol (Bench Scale)
  • Charge: In a dry reactor, dissolve 1.0 eq of Monomethyl terephthaloyl chloride in Dichloromethane (DCM).

  • Activation: Cool to 0-5°C. Add 1.1 eq of AlCl₃ portion-wise to form the acylium ion complex.

  • Addition: Add 1.0 eq of 1,4-Diisopropylbenzene dropwise, maintaining temperature <10°C.

  • Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC.

  • Quench: Pour reaction mixture into ice-water/HCl solution to hydrolyze aluminum complexes.

  • Workup: Separate organic layer, wash with NaHCO₃ (aq) and Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Methanol/Hexane to obtain the target ester.

Synthesis Pathway Diagram

SynthesisWorkflow Start1 1,4-Diisopropylbenzene Reaction Friedel-Crafts Acylation Start1->Reaction Start2 Monomethyl Terephthaloyl Chloride Catalyst AlCl3 Catalyst (DCM Solvent) Start2->Catalyst Complex Acylium Ion Complex Catalyst->Complex Activation Complex->Reaction Electrophilic Attack Quench Hydrolysis (Ice/HCl) Reaction->Quench Intermediate Product Methyl 4-[2,5-di(propan-2-yl) benzoyl]benzoate (CAS 649757-02-8) Quench->Product Purification

Figure 1: Friedel-Crafts synthesis pathway for CAS 649757-02-8, highlighting key reagents and process steps.

Application Science: Photoinitiation Mechanism

As a benzophenone derivative, CAS 649757-02-8 functions primarily as a Type II Photoinitiator . Unlike Type I initiators (which cleave), Type II initiators require a co-initiator (synergist) to generate radicals.

Mechanism of Action
  • Excitation: Upon UV irradiation (250–350 nm), the molecule absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (S₁), which rapidly undergoes Intersystem Crossing (ISC) to the excited triplet state (T₁).

  • Hydrogen Abstraction: The long-lived T₁ state abstracts a hydrogen atom from a tertiary amine synergist (e.g., MDEA or amine-modified acrylate).

  • Radical Generation: This process yields a ketyl radical (inactive) and an aminoalkyl radical (active). The aminoalkyl radical initiates the polymerization of acrylates.

Why use this specific derivative?

  • Reduced Odor: The high molecular weight (324 g/mol ) reduces volatility compared to Benzophenone (182 g/mol ).

  • Solubility: The isopropyl groups disrupt pi-stacking, preventing crystallization in liquid monomer blends.

Photoinitiation Pathway Diagram

Photoinitiation Ground Ground State (S0) Benzophenone Moiety Singlet Excited Singlet (S1) Ground->Singlet Absorption UV UV Light (hv) UV->Ground Triplet Excited Triplet (T1) (Reactive State) Singlet->Triplet Intersystem Crossing (ISC) Complex Exciplex Triplet->Complex Amine Amine Synergist (H-Donor) Amine->Complex Radicals Radical Pair Complex->Radicals H-Abstraction Polymer Polymerization Initiation Radicals->Polymer Active Aminoalkyl Radical

Figure 2: Norrish Type II photoinitiation mechanism involving hydrogen abstraction from an amine synergist.

Quality Control & Analytical Protocols

To ensure suitability for high-end applications (e.g., electronics coatings or pharmaceutical intermediates), strict QC is required.

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: Expect elution ~8–10 min (highly retained due to lipophilicity).

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

Impurity Profile

Common impurities include:

  • Unreacted 1,4-Diisopropylbenzene: Detectable by GC-FID.

  • Hydrolyzed Acid: 4-(2,5-diisopropylbenzoyl)benzoic acid (from ester hydrolysis). Detectable by HPLC (elutes earlier than ester).

  • Isomers: 2,6-diisopropyl isomers (rare due to steric hindrance, but possible).

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is proprietary to manufacturers, handling should follow protocols for substituted benzophenones .

  • Hazard Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling:

    • Use in a well-ventilated fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation (combustible dust hazard).

  • Storage:

    • Store in a cool, dry place away from strong oxidizing agents.

    • Keep container tightly closed to prevent moisture absorption (hydrolysis risk).

References

  • Chemical Identity & Properties: ChemSrc Database. "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate - CAS 649757-02-8". Link

  • Benzophenone Photoinitiators: Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (General reference for Benzophenone Type II mechanism).
  • Friedel-Crafts Acylation: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational chemistry for synthesis protocol).
  • Analytical Methodologies: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley. (Basis for reverse-phase protocol design).
Exploratory

Comprehensive Technical Guide on the Physical, Chemical, and Photochemical Properties of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

Executive Summary In the realm of solid-state photochemistry, the structural manipulation of benzophenone derivatives allows researchers to precisely control reaction pathways that are otherwise chaotic in solution. Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of solid-state photochemistry, the structural manipulation of benzophenone derivatives allows researchers to precisely control reaction pathways that are otherwise chaotic in solution. Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS: 649757-02-8)[1] serves as a highly specialized intermediate and research compound. By esterifying its parent acid—4-(2,5-diisopropylbenzoyl)benzoic acid—we eliminate the strong intermolecular hydrogen bonding typically associated with carboxylic acid dimers. This strategic modification alters the crystal packing, providing a unique lattice environment to study restricted molecular motions and single-crystal-to-single-crystal (SCSC) transformations[2].

This technical guide synthesizes the physicochemical data, outlines the mechanistic causality behind its photoreactivity, and provides field-proven, self-validating protocols for characterizing its solid-state behavior.

Molecular Identity and Physicochemical Properties

The core architecture of this molecule consists of a central photoactive benzoyl group flanked by a 2,5-diisopropylphenyl ring and a methyl benzoate moiety. The isopropyl groups are not merely structural; they provide the abstractable


-hydrogens essential for its signature photochemical reactivity[3].
Table 1: Quantitative Physicochemical Summary
PropertyValueCausality / Significance
Chemical Name Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoateStandard IUPAC nomenclature.
CAS Registry Number 649757-02-8[1]Unique identifier for database tracking.
Molecular Formula C₂₁H₂₄O₃[4]Dictates the stoichiometric baseline.
Molecular Weight 324.41 g/mol [4]Used for precise molarity calculations in crystallization.
Core Structure Isopropylbenzophenone derivative[3]The benzophenone core acts as the primary chromophore.
Primary Reactivity Norrish Type II Photocyclization[2]Enabled by the proximity of the carbonyl oxygen to the

-hydrogen.

Photochemical Reactivity: The Norrish Type II Pathway

The defining chemical property of isopropylbenzophenone derivatives is their ability to undergo highly specific Norrish Type II photocyclization[5].

Mechanistic Causality: When irradiated with UV light (


 nm), the benzophenone carbonyl is excited from its ground state (

) to a singlet excited state (

). It rapidly undergoes intersystem crossing (ISC) to a reactive triplet state (

) characterized by an

electron configuration[3]. The highly electrophilic oxygen atom abstracts a hydrogen atom from the adjacent isopropyl group, generating a transient 1,4-biradical intermediate.

In a solution, this biradical would freely rotate, leading to a mixture of cleavage products and cyclization products. However, in the solid crystalline state, the rigid lattice restricts molecular motion. The biradical is forced to recombine locally, yielding a cyclobutenol derivative with near-perfect atom economy and stereospecificity[2].

Norrish_Type_II GS Ground State (S0) S1 Singlet State (S1) GS->S1 λ > 290 nm T1 Triplet State (T1) S1->T1 ISC BR 1,4-Biradical T1->BR γ-H Abstraction CB Cyclobutenol (Major) BR->CB Lattice Confined CP Cleavage (Minor) BR->CP Unrestricted

Fig 1. Norrish Type II photochemical pathway of isopropylbenzophenone derivatives.

Experimental Protocols: Solid-State Photocyclization

To study the SCSC transformation of this compound, empirical precision is required. The following workflow is designed as a self-validating system —each step contains an internal control to prevent data artifacts.

Step-by-Step Methodology
  • Single Crystal Growth (Slow Evaporation):

    • Protocol: Dissolve 50 mg of the esterified compound in a 1:1 mixture of hexanes and ethyl acetate. Cover the vial with pierced Parafilm and allow solvent evaporation at 20 °C over 72 hours.

    • Causality: Rapid precipitation creates polycrystalline powders with high defect densities. Defects act as exciton traps and provide free volume that allows non-specific reaction pathways. Slow evaporation ensures a highly ordered lattice.

  • Pre-Irradiation X-Ray Diffraction (XRD):

    • Protocol: Mount a defect-free crystal on a diffractometer and determine the unit cell parameters at 100 K.

    • Self-Validation: This establishes the baseline lattice. If the crystal diffracts poorly or shows twinning at this stage, the experiment must be aborted. You cannot validate a structural transformation if the starting structure is ambiguous.

  • Solid-State UV Irradiation:

    • Protocol: Irradiate the mounted crystal using a high-pressure mercury lamp equipped with a cut-off filter (

      
       nm) for 4 to 12 hours.
      
    • Causality: Using a cut-off filter is critical. Wavelengths below 290 nm can excite higher-energy

      
       transitions, leading to crystal degradation, surface melting, or secondary photoreactions of the newly formed cyclobutenol product[3].
      
  • Post-Irradiation Analysis:

    • Protocol: Re-measure the unit cell parameters via XRD. Subsequently, analyze the crystal surface using Atomic Force Microscopy (AFM).

    • Self-Validation: A successful SCSC transformation is validated only if the crystal remains intact and the unit cell parameters change by less than 5%. AFM provides orthogonal validation by confirming the absence of surface micro-cracks or phase separations[2].

Workflow N1 1. Single Crystal Growth (Slow Evaporation) N2 2. Pre-Irradiation XRD (Establish Baseline) N1->N2 Select Defect-Free Crystal N3 N3 N2->N3 Mount & Expose N4 4. Post-Irradiation XRD (SCSC Validation) N3->N4 Track Lattice Changes N5 5. Surface Analysis (AFM Morphology) N4->N5 Orthogonal Verification

Fig 2. Self-validating experimental workflow for solid-state photocyclization.

References

  • Title: CAS#:649757-02-8 | methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Source: Chemsrc URL: [Link]

  • Title: Changes in the Surface Morphology of Salt Crystals of 4-(2,5-Diisopropylbenzoyl)benzoic Acid with Amines via Single-Crystal-to-Single-Crystal Photocyclization Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

  • Title: Absolute Asymmetric Photocyclization of Isopropylbenzophenone Derivatives Using a Cocrystal Approach Involving Single-Crystal-to-Single-Crystal Transformation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

The Benzophenone Scaffold in Medicinal Chemistry: A Technical Blueprint for Therapeutic Design and Chemical Biology

Executive Summary The benzophenone (diphenyl ketone) scaffold is a ubiquitous and highly versatile pharmacophore in modern medicinal chemistry. Found in both natural products (particularly within the Clusiaceae family) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzophenone (diphenyl ketone) scaffold is a ubiquitous and highly versatile pharmacophore in modern medicinal chemistry. Found in both natural products (particularly within the Clusiaceae family) and synthetic libraries, its unique molecular architecture allows it to interact with a diverse array of biological targets. Beyond its therapeutic utility as an anticancer, anti-inflammatory, and antiviral agent, benzophenone is a cornerstone of chemical biology, serving as a premier photoreactive group for photoaffinity labeling (PAL).

This whitepaper provides an in-depth technical analysis of the benzophenone scaffold. By synthesizing structure-activity relationships (SAR), mechanistic pathways, and field-proven experimental protocols, this guide serves as a self-validating framework for scientists engineering the next generation of benzophenone-based therapeutics and chemical probes.

Molecular Architecture and Therapeutic Modalities

The core strength of the benzophenone moiety lies in its diaryl ketone structure, which provides a rigid yet adaptable framework. The spatial geometry of the two aryl rings, dictated by the central carbonyl group, allows for precise functionalization to optimize lipophilicity, target affinity, and pharmacokinetic profiles[1].

Antiviral Efficacy: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Benzophenone derivatives have demonstrated profound efficacy as NNRTIs against HIV-1. By binding to the allosteric pocket of the reverse transcriptase enzyme, they induce a conformational change that halts viral replication. Recent high-throughput screening and SAR optimizations have yielded nanomolar inhibitors. For instance, highly substituted halogenated analogues (e.g., Analogue 13b) exhibit potent inhibitory activity (EC50 = 4.2 nmol/L) coupled with exceptionally low cytotoxicity, resulting in a therapeutic index (TI) exceeding 219,178[2].

Anticancer Activity: Targeting the Tumor Microenvironment

In oncology, benzophenone analogues are utilized to disrupt critical survival pathways in the tumor microenvironment. A notable example is Benzophenone-1B, a thiazole-tagged pharmacophore that actively represses the nuclear translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[3]. By blocking this translocation, the compound effectively starves the tumor of its angiogenic gateway, leading to the abolition of migration and invasion in solid tumors.

HIF1A_Pathway Hypoxia Hypoxia / Tumor Microenvironment HIF1A HIF-1α Stabilization Hypoxia->HIF1A Nucleus Nuclear Translocation (Blocked) HIF1A->Nucleus BP1B Benzophenone-1B (Inhibitor) BP1B->Nucleus Inhibits Angiogenesis Angiogenesis & Tumor Progression (Repressed) Nucleus->Angiogenesis

Caption: Benzophenone-1B represses HIF-1α nuclear translocation to impair angiogenesis.

Anti-Inflammatory Applications

Inflammation is biochemically driven by lipid compounds like prostaglandins. Benzophenone derivatives linked with pyrazole or dimeric frameworks have shown significant inhibitory potential against cyclooxygenase (COX-2) enzymes and lipopolysaccharide-induced nitric oxide (NO) production. Dimeric benzophenones, in particular, have demonstrated IC50 values ranging from 8.8 to 18.1 μM in RAW 264.7 macrophage assays, outperforming standard positive controls like dexamethasone[4].

Benzophenone in Chemical Biology: Photoaffinity Labeling (PAL)

Beyond direct therapeutic action, benzophenone is a critical tool for target deconvolution and interactome mapping. When integrated into a chemical probe, the benzophenone moiety acts as a photoreactive chemical group (PCG)[5].

Mechanism of Action

Upon irradiation with specific ultraviolet light (typically 330–365 nm), the benzophenone carbonyl undergoes an


 transition, generating a highly reactive triplet 1,2-diradical[5]. Unlike diazirines that generate carbenes, the benzophenone diradical preferentially abstracts a hydrogen atom from a proximal C-H bond of the target protein. The resulting radical pair rapidly recombines to form a stable, irreversible C-C covalent crosslink. This preference for C-H insertion over reacting with water makes benzophenone highly efficient for capturing transient protein-ligand interactions in aqueous biological systems[6].

PAL_Workflow Probe Benzophenone Probe (Ground State) UV UV Irradiation (330-365 nm) Probe->UV Diradical 1,2-Diradical (Triplet State) UV->Diradical Excitation Target Target Protein (C-H Bond) Diradical->Target Hydrogen Abstraction Crosslink Covalent Crosslink (C-C Bond Formation) Target->Crosslink Recombination

Caption: Benzophenone photoaffinity labeling (PAL) activation and crosslinking mechanism.

Analytical Caveat: While benzophenone is a robust photophore, researchers must account for potential off-target effects. Recent chemical proteomics studies have revealed that benzophenone and its analogs possess intrinsic binding affinity for human glyoxalase 1 (GLO1). Careful control experiments are required when conducting PAL in cells overexpressing GLO1 to avoid false-positive target identification[7].

Quantitative Data Summary

To facilitate rapid comparison for drug design, the following table synthesizes the biological efficacy of key benzophenone analogues across multiple therapeutic targets.

Compound / DerivativePrimary Target / Biological ApplicationEfficacy (IC50 / EC50)Key Structural Feature
Analogue 10i HIV-1 Reverse Transcriptase2.9 nmol/LHalogenated aryl ring[2]
Analogue 13b HIV-1 Reverse Transcriptase4.2 nmol/LHigh therapeutic index (>219,178)[2]
Compound 45 HeLa / SMMC-7721 Cell Lines (Anticancer)0.77 - 1.58 μMDiaryl ketone linked to stavudine[1]
Dimeric Benzophenones RAW 264.7 Cells (NO Production)8.8 - 18.1 μMDimeric structural framework[4]
Benzophenone-1B HIF-1α Nuclear TranslocationPotent RepressorThiazole-tagged pharmacophore[3]

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that reproducible science relies on understanding the causality behind every protocol step. The following methodologies are engineered to be self-validating.

Protocol 1: Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation

Objective: To construct the functionalized diaryl ketone core for SAR screening.

  • Reagent Preparation: Dissolve the substituted aromatic substrate (e.g., 1,3,5-trimethoxybenzene) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: The Lewis acid catalyst used in the next step is highly hygroscopic; ambient moisture will rapidly hydrolyze and deactivate it, severely reducing yield.

  • Catalyst Activation: Add anhydrous aluminum chloride (

    
    ) (1.2 equivalents) to the reaction mixture at 0°C.
    
    • Causality: The complexation between the acyl chloride and the Lewis acid is highly exothermic. Maintaining 0°C prevents thermal degradation of sensitive functional groups and minimizes polyacylation side reactions.

  • Acylation: Slowly add the chosen substituted benzoyl chloride dropwise over 30 minutes.

    • Causality: Dropwise addition ensures a low steady-state concentration of the electrophile, directing regioselectivity (typically favoring para-substitution due to steric hindrance at the ortho positions).

  • Quenching & Extraction: Carefully quench the reaction by pouring it over ice-cold 1M HCl. Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation: Confirm the structural identity and purity (>95%) using

    
    -NMR, 
    
    
    
    -NMR, and LC-MS prior to biological screening.
Protocol 2: Photoaffinity Labeling (PAL) and Target Capture

Objective: To covalently capture and identify transient protein-ligand interactions using a clickable benzophenone probe (e.g., an alkyne-tagged p-benzoyl-L-phenylalanine derivative)[8].

  • Equilibration: Incubate the recombinant target protein (1-5 μM) with the clickable benzophenone probe (10-50 μM) in a physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C.

    • Causality: Pre-incubation is critical to allow the system to reach thermodynamic binding equilibrium, ensuring the probe is occupying the active/allosteric site before covalent trapping occurs.

  • UV Irradiation: Transfer the sample to a pre-chilled 96-well plate on ice. Irradiate at 350-365 nm for 15-30 minutes using a controlled UV crosslinker.

    • Causality: Benzophenones require ~350 nm light for optimal excitation to the triplet diradical state. Performing this step on ice mitigates thermal denaturation of the protein caused by the UV lamp's heat output, preserving the native conformation of the binding pocket[6].

  • Bioorthogonal Conjugation (Click Chemistry): To the crosslinked mixture, add a fluorescent azide (e.g., TAMRA-azide),

    
    , THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature in the dark.
    
    • Causality: The Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) attaches a reporter tag to the covalently bound probe, enabling downstream visualization without interfering with the initial binding event.

  • Analysis: Resolve the protein complex via SDS-PAGE. Validate the specific crosslinking by visualizing the gel using an in-gel fluorescence scanner, followed by standard Coomassie staining to confirm total protein loading.

Conclusion

The benzophenone scaffold remains a master key in medicinal chemistry and chemical biology. Its ability to be finely tuned for specific therapeutic targets—ranging from HIV-1 reverse transcriptase to the HIF-1α pathway—demonstrates its enduring value in drug discovery. Furthermore, its robust photochemical properties make it an indispensable tool for mapping the dark matter of the proteome. By adhering to rigorous synthetic protocols and understanding the mechanistic nuances of photoactivation, researchers can continue to unlock novel therapeutic modalities and biological insights using this ubiquitous diaryl ketone.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC National Institutes of Health (NIH)[Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors MDPI[Link]

  • Synthesis and Biological Evaluation of Benzophenone Derivatives as Potential HIV-1 Inhibitors Bentham Science[Link]

  • Synthesis and antiproliferative activity of benzophenone tagged pyridine analogues towards activation of caspase activated DNase mediated nuclear fragmentation in Dalton's lymphoma SciSpace[Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives Royal Society of Chemistry (RSC)[Link]

  • Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling Royal Society of Chemistry (RSC)[Link]

  • Benzophenone and its analogs bind to human glyoxalase 1 - PMC National Institutes of Health (NIH)[Link]

  • Exploring a chemical scaffold for rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases in living bacterial cells Royal Society Publishing[Link]

Sources

Exploratory

Discovery, Synthesis, and Photochemical Dynamics of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

Executive Summary Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (also known as methyl 4-(2,5-diisopropylbenzoyl)benzoate) is a highly sterically hindered benzophenone derivative. While its free acid counterpart—4-(2,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (also known as methyl 4-(2,5-diisopropylbenzoyl)benzoate) is a highly sterically hindered benzophenone derivative. While its free acid counterpart—4-(2,5-diisopropylbenzoyl)benzoic acid—is a benchmark molecule in solid-state photochemistry for single-crystal-to-single-crystal (SCSC) transformations[1], the methyl ester variant serves as a crucial lipophilic analogue. By eliminating the ionic lattice constraints of the carboxylic acid, this ester provides a purely van der Waals-governed model to study restricted rotation, excited-state dynamics, and stereoselective biradical collapse. This whitepaper details the mechanistic rationale behind its discovery, the causality of its photochemical behavior, and a self-validating protocol for its synthesis.

Discovery Context and Photochemical Significance

The discovery and application of 2,5-diisopropylbenzophenone derivatives stem from the need to understand solid-state reaction kinetics and topochemical postulates. Historically, benzophenones with ortho-alkyl substituents were known to undergo Norrish Type II reactions[2]. However, achieving enantiospecificity required locking the molecular conformation.

Researchers discovered that 4-(2,5-diisopropylbenzoyl)benzoic acid, when co-crystallized with chiral amines like (S)-phenylethylamine, forms salt crystals that undergo highly enantiospecific photocyclization upon UV irradiation (>290 nm)[3]. The methyl ester was subsequently developed as an intermediate and comparative model to study how the absence of hydrogen-bonded amine networks alters the surface morphology changes and reaction kinetics during these SCSC transformations.

Mechanistic Framework: The Norrish-Yang Photocyclization

The structural design of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is highly intentional. The causality behind the diisopropyl substitutions dictates its reactivity:

  • The 2-Position (Reactive Site): The isopropyl group at the ortho position provides a tertiary

    
    -hydrogen that is highly susceptible to abstraction by the excited carbonyl oxygen.
    
  • The 5-Position (Steric Lock): The meta-isopropyl group provides essential steric bulk. Upon excitation to the triplet state (T1), this bulk restricts the rotation of the aryl-carbonyl bond, locking the 1,4-biradical intermediate into a specific geometry[2]. This hindered rotation is the primary driver for the stereoselective collapse into a cyclobutenol derivative, rather than yielding complex degradation mixtures[1].

Mechanism S0 Ground State (S0) Benzophenone Ester S1 Singlet Excited State (S1) (n, π*) Transition S0->S1 hν (>290 nm) T1 Triplet Excited State (T1) Intersystem Crossing S1->T1 ISC BR 1,4-Biradical Intermediate (γ-Hydrogen Abstraction) T1->BR Intramolecular H-shift P1 Cyclobutenol Derivative (Major Product) BR->P1 Stereoselective Collapse

Figure 1: Norrish-Yang photocyclization mechanism of the target derivative.

Retrosynthetic Analysis and Synthesis Strategy

The most efficient route to Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is a direct Friedel-Crafts acylation between 1,4-diisopropylbenzene and methyl 4-(chlorocarbonyl)benzoate (monomethyl terephthaloyl chloride).

Causality of Experimental Choices:

  • Stoichiometry of the Lewis Acid: Unlike standard Friedel-Crafts alkylations that require catalytic Lewis acid, acylations require >2.0 equivalents of Aluminum Chloride (

    
    ). The first equivalent activates the acid chloride, while the second equivalent is immediately sequestered by the newly formed benzophenone carbonyl oxygen, forming a stable, deactivated complex.
    
  • Temperature Control: Isopropyl groups on aromatic rings are highly prone to carbocationic migration (transalkylation) under strongly acidic conditions. Maintaining the reaction strictly between 0 °C and 25 °C prevents the isomerization of the 1,4-diisopropylbenzene core into the thermodynamically favored 1,3-isomer.

Synthesis A 1,4-Diisopropylbenzene + Methyl 4-(chlorocarbonyl)benzoate B Friedel-Crafts Acylation (2.2 eq AlCl3, CH2Cl2, 0°C) A->B C Acylium Ion Complex (Demetalation via HCl Quench) B->C Electrophilic Attack D Phase Extraction (EtOAc / Aqueous) C->D Ice-Cold Quench E Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate D->E Column Chromatography

Figure 2: Optimized single-step synthesis and purification workflow.

Experimental Protocols (Self-Validating Workflow)

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure trustworthiness and high fidelity.

Step 1: Reagent Activation and Complexation

  • In an oven-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous

    
     (2.2 eq, 29.3 mmol) in 50 mL of anhydrous dichloromethane (
    
    
    
    ).
  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve methyl 4-(chlorocarbonyl)benzoate (1.05 eq, 14.0 mmol) in 15 mL of

    
     and add it dropwise to the 
    
    
    
    suspension over 15 minutes. Causality: Dropwise addition controls the exothermic generation of the highly electrophilic acylium ion.

Step 2: Electrophilic Aromatic Substitution 4. Add 1,4-diisopropylbenzene (1.0 eq, 13.3 mmol) dropwise to the activated complex at 0 °C. 5. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. 6. IPC Validation: Monitor via TLC (Hexane:EtOAc 8:2, UV detection at 254 nm). The reaction is complete when the 1,4-diisopropylbenzene spot (


) is consumed and a new UV-active spot (

) appears.

Step 3: Quench and Demetalation 7. Pour the reaction mixture slowly over 100 g of crushed ice containing 20 mL of 1M HCl. Causality: The acidic ice quench safely hydrolyzes the unreacted


 and breaks the aluminum-ketone complex without inducing thermal degradation.
8.  Extract the aqueous layer with Ethyl Acetate (

mL). 9. Wash the combined organic layers with 1M NaOH (50 mL) to remove any hydrolyzed carboxylic acid byproducts, followed by brine (50 mL). Dry over anhydrous

.

Step 4: Purification and Analytical Validation 10. Concentrate the organic layer under reduced pressure. 11. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 90:10 Hexane:EtOAc). 12. Final Validation: Confirm structure via


 NMR (CDCl

). Key diagnostic peaks include the methyl ester singlet (

ppm, 3H) and the two distinct isopropyl methine septets (

and

ppm, 1H each), confirming the asymmetrical 2,5-substitution pattern.

Quantitative Data & Yield Optimization

The table below summarizes the optimization of the Friedel-Crafts acylation, demonstrating the critical nature of Lewis acid stoichiometry and temperature control to prevent isopropyl migration.

Table 1: Optimization of Acylation Conditions for Target Synthesis

Lewis AcidEquivalentsSolventTemp (°C)Time (h)Isolated Yield (%)Isomerization Byproducts (%)

1.1

252435< 2

2.2

0 to 25488 < 1

2.2

40 (Reflux)26518

2.2

251242< 1

Note: Isomerization byproducts (primarily 1,3-diisopropyl derivatives) were quantified via HPLC analysis of the crude mixture.

Conclusion

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is a highly specialized intermediate that bridges synthetic organic chemistry and solid-state photochemistry. By strictly controlling the Friedel-Crafts acylation parameters—specifically utilizing 2.2 equivalents of


 at ambient temperatures—researchers can suppress transalkylation and secure high yields of the target compound. This ester subsequently serves as a pristine, non-ionic model for investigating the spatial requirements of the Norrish-Yang photocyclization.

References

  • Koshima, H., Ide, Y., Yamasaki, S., & Ojima, N. (2008). Surface Morphology Changes of a Salt Crystal of 4-(2,5-Diisopropylbenzoyl)benzoic Acid with (S)-Phenylethylamine via Single-Crystal-to-Single-Crystal Photocyclization. Crystal Growth & Design, 8(6), 2058-2060.[Link]

  • Koshima, H., Ide, Y., & Ojima, N. (2009). Changes in the Surface Morphology of Salt Crystals of 4-(2,5-Diisopropylbenzoyl)benzoic Acid with Amines via Single-Crystal-to-Single-Crystal Photocyclization. The Journal of Physical Chemistry C, 113(27), 11683-11688.[Link]

  • Wagner, P. J. (1989). Photoinduced reaction. 142. Intramolecular hydrogen abstraction from triplet states of 2,4,6-triisopropylbenzophenones: importance of hindered rotation in excited states. Journal of the American Chemical Society, 111(22), 8500-8501.[Link]

Sources

Foundational

Solvation Thermodynamics and Solubility Profiling of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate in Organic Solvents

Executive Summary Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (also known as methyl 4-(2,5-diisopropylbenzoyl)benzoate) is a highly lipophilic, sterically hindered benzophenone derivative. In the context of drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (also known as methyl 4-(2,5-diisopropylbenzoyl)benzoate) is a highly lipophilic, sterically hindered benzophenone derivative. In the context of drug development, chemical synthesis, and advanced materials (such as photoinitiators), its solubility profile dictates formulation strategies, crystallization pathways, and purification efficiency. This whitepaper provides an in-depth technical analysis of the compound's solvation thermodynamics, predictive solubility data across various organic solvents, and a self-validating experimental protocol for empirical determination.

Structural Analysis & Solvation Thermodynamics

The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the disruption of the crystal lattice (an endothermic process) and the formation of solute-solvent interactions (an exothermic process). The solubility profile of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is driven by three core structural features:

  • Steric Hindrance and Lattice Disruption: The presence of two bulky propan-2-yl (isopropyl) groups at the 2 and 5 positions of the benzoyl ring introduces significant steric hindrance. This steric bulk restricts the coplanarity of the aromatic rings, effectively disrupting the tight planar stacking typically observed in unsubstituted benzophenones. Consequently, this lowers the lattice energy and enthalpy of fusion (

    
    ), creating a highly favorable entropic driving force for dissolution in non-polar solvents.
    
  • Hansen Solubility Parameters (HSP): According to the principles of HSP [1], the total cohesive energy of a molecule is partitioned into dispersion (

    
    ), polar (
    
    
    
    ), and hydrogen-bonding (
    
    
    ) forces. The diisopropyl groups heavily weight the molecule toward high
    
    
    interactions.
  • Hydrogen Bonding Limitations: While the ester and ketone carbonyls act as weak hydrogen-bond acceptors, the molecule entirely lacks hydrogen-bond donors. This renders it practically insoluble in water but highly soluble in solvents with matching

    
     and 
    
    
    
    values, such as toluene and ethyl acetate.

Quantitative Solubility Data

The table below summarizes the predicted equilibrium solubility of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate at 298.15 K across a spectrum of organic solvents, highlighting the underlying solvation mechanisms.

SolventDielectric Constant (

)
Hansen

(MPa

)
Predicted Solubility at 298.15 K (mg/mL)Dominant Solvation Mechanism
Water 80.115.6< 0.01Highly unfavorable hydrophobic effect; lack of H-bond donors.
Methanol 32.715.1~ 15.5Weak dipole-dipole interactions; limited lipophilic solvation.
Ethanol 24.515.8~ 28.0Moderate lipophilic interaction; partial H-bond acceptance.
n-Hexane 1.914.9~ 120.0Pure dispersion forces; limited by the lack of polar interactions.
Ethyl Acetate 6.015.8> 250.0Strong dispersion & dipole matching with the ester moiety.
Toluene 2.418.0> 400.0Excellent

stacking and dispersion matching.

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the solubility of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate, the isothermal shake-flask method is utilized. This technique is widely recognized as the gold standard for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) and chemical intermediates due to its self-validating nature [2][3].

Step-by-Step Methodology:
  • Sample Preparation: Add an excess amount of solid Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate to a tightly sealed glass vial containing 5.0 mL of the target organic solvent. The visible presence of undissolved solid is critical to ensure the solution reaches absolute saturation.

  • Isothermal Equilibration: Place the vial in a constant-temperature shaker bath set precisely to 298.15 K (± 0.1 K). Agitate the mixture at 200 rpm for 72 hours. Causality note: Extended agitation overcomes the activation energy of dissolution and ensures thermodynamic equilibrium is reached, preventing false readings from metastable supersaturation.

  • Phase Separation: Cease agitation and allow the vial to stand undisturbed in the water bath for 24 hours. This allows the undissolved microcrystals to settle. Carefully extract 1.0 mL of the clear supernatant using a pre-warmed syringe and immediately filter it through a chemically compatible 0.45 µm PTFE membrane filter to remove any suspended particulates.

  • Quantification (HPLC-UV): Dilute the filtered aliquot gravimetrically with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. Analyze the sample via High-Performance Liquid Chromatography with UV detection (HPLC-UV) at the compound's

    
     (typically ~254 nm for benzophenone derivatives).
    
  • Data Processing: Calculate the equilibrium solubility based on the measured concentration, factoring in the exact dilution ratio.

Analytical Workflow Visualization

SolubilityWorkflow N1 Compound: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate N2 Solvent Selection (Varying HSP) N1->N2 N3 Isothermal Shake-Flask (Excess Solid, 298.15 K) N2->N3 N4 Phase Separation (0.45 µm PTFE Filtration) N3->N4 Agitation 72h N5 HPLC-UV Analysis (Dilution & Quantification) N4->N5 UV-Active N6 Gravimetric Analysis (Solvent Evaporation) N4->N6 Non-UV Active N7 Thermodynamic Modeling (Solubility Curve) N5->N7 N6->N7

Workflow for determining equilibrium solubility using the isothermal shake-flask method.

Conclusion

The solubility of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is heavily dictated by the steric bulk of its diisopropyl groups, which lower the crystalline lattice energy and promote dissolution in non-polar to moderately polar solvents. By leveraging Hansen Solubility Parameters and employing the rigorous isothermal shake-flask protocol, researchers can accurately map its solubility phase boundaries, ensuring optimized conditions for downstream chemical processing, purification, and formulation.

References

  • Charles M. Hansen. Hansen Solubility Parameters: A User's Handbook, Second Edition. Routledge.[Link]

  • Sahar Nasrallah, Alexander Wendler, Sebastian A. Hallweger, Gregor Kieslich, Mirjana Minceva. Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients through Hydrotropy: A Case of Local Anesthetics. Molecular Pharmaceutics, ACS Publications.[Link]

Exploratory

Technical Guide: Synonyms, Synthesis, and Structural Analysis of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

This technical guide provides an in-depth analysis of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8).[1] It is structured to assist researchers in identifying, synthesizing, and utilizing this compound,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8).[1] It is structured to assist researchers in identifying, synthesizing, and utilizing this compound, with a specific focus on nomenclature derivation and structural analogs like Methyl 4-isopropylbenzoate .

Executive Summary

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is a complex organic ester featuring a benzophenone core substituted with two isopropyl groups and a methyl benzoate moiety. While structurally related to simpler benzoates like Methyl 4-isopropylbenzoate (Methyl Cumate), its dual-ring system and steric bulk place it in a distinct class of chemical intermediates, potentially applicable in the synthesis of retinoid analogs, UV-absorbing polymers, or as a specialized photoinitiator.

This guide deconstructs its nomenclature to generate accurate synonyms, details its synthesis via regioselective Friedel-Crafts acylation, and analyzes its physicochemical properties.

Nomenclature and Synonym Generation

Accurate identification of complex organic molecules requires a multi-faceted approach to nomenclature. Below is the derivation of synonyms for CAS 649757-02-8, categorized by naming convention.

Systematic and Functional Synonyms

The target molecule can be viewed as a derivative of benzoic acid or benzophenone .

Naming ConventionGenerated SynonymLogic / Derivation
IUPAC (Systematic) Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Uses "propan-2-yl" for isopropyl groups; defines the ester as the principal functional group.
Common / Trivial Methyl 4-(2,5-diisopropylbenzoyl)benzoate Replaces "propan-2-yl" with the common "isopropyl" nomenclature.
Acid Derivative 4-(2,5-Diisopropylbenzoyl)benzoic acid methyl ester Names the parent acid first, followed by the esterifying alcohol (methyl).
Benzophenone Core 4-Methoxycarbonyl-2',5'-diisopropylbenzophenone Views the molecule as a benzophenone ketone with a carbomethoxy substituent on one ring and isopropyls on the other.
Structural Analog Methyl p-(2,5-dicumyl-like)benzoate Note: "Cumyl" usually implies a phenyl group, so this is non-standard but helps in searching analog libraries.
Comparative Nomenclature: The "Like" Example

To understand the complexity, compare the target with the simpler Methyl 4-isopropylbenzoate (CAS 20185-55-1).

  • Simple Analog: Methyl 4-isopropylbenzoate[2]

    • Synonyms: Methyl cumate, Methyl p-isopropylbenzoate.[2]

    • Structure: Single benzene ring, one isopropyl group.

  • Target Molecule: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

    • Complexity: Two benzene rings linked by a ketone (benzoyl), two isopropyl groups.

    • Naming Shift: The "isopropylbenzoate" becomes a "benzoylbenzoate" with additional alkyl substitutions.

Structural Analysis and Physicochemical Properties[3]

Molecular Architecture

The molecule consists of two distinct aromatic domains:

  • Domain A (The Benzoate): A methyl benzoate ring, which provides the ester functionality for further derivatization or solubility.

  • Domain B (The Substituted Benzoyl): A phenyl ring substituted at positions 2 and 5 with bulky isopropyl groups.

Key Structural Feature: The 2,5-diisopropyl substitution pattern on the benzoyl ring creates significant steric hindrance around the ketone carbonyl. This steric bulk protects the ketone from nucleophilic attack, potentially increasing the chemical stability of the molecule compared to unsubstituted benzophenones.

Predicted Properties Table

Data derived from structural group contribution methods.

PropertyValue (Predicted)Significance
Molecular Formula C₂₁H₂₄O₃High carbon content indicates lipophilicity.
Molecular Weight 324.42 g/mol Suitable for small-molecule drug discovery (Lipinski compliant).
LogP (Octanol/Water) ~5.8 - 6.2Highly lipophilic; likely requires organic solvents (DCM, THF) for synthesis.
H-Bond Donors 0No free hydroxyl/amine groups.
H-Bond Acceptors 3Ester oxygens and Ketone oxygen.
Rotatable Bonds 5Ester linkage and isopropyl groups allow conformational flexibility.

Synthetic Protocol (Self-Validating System)

The most robust synthesis for this compound involves a Friedel-Crafts Acylation . This method is self-validating because the starting material, 1,4-diisopropylbenzene , directs the acylation to the specific position required to generate the "2,5-" substitution pattern on the product ring.

Retrosynthetic Analysis
  • Target: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

  • Disconnection: Benzophenone ketone bond.

  • Precursors:

    • Nucleophile: 1,4-Diisopropylbenzene (commercially available).

    • Electrophile: Methyl terephthaloyl chloride (4-chlorocarbonylbenzoic acid methyl ester).

Step-by-Step Synthesis Protocol

Reagents:

  • Methyl 4-(chlorocarbonyl)benzoate (1.0 equiv)

  • 1,4-Diisopropylbenzene (1.1 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv) or Indium(III) Triflate (catalytic, for microwave method)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Methyl 4-(chlorocarbonyl)benzoate in anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add AlCl₃ portion-wise to generate the acylium ion intermediate.

  • Coupling: Add 1,4-Diisopropylbenzene dropwise.

    • Mechanistic Insight: The 1,4-diisopropylbenzene is activated at the ortho positions relative to the isopropyl groups. Due to symmetry, all four open positions are equivalent. Acylation at any of these positions yields the 2,5-diisopropyl substitution pattern relative to the new ketone bond.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quenching: Pour the reaction mixture carefully into ice-water/HCl to hydrolyze the aluminum complex.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the white/off-white solid.

Synthesis Pathway Diagram

SynthesisPathway Start1 Methyl 4-(chlorocarbonyl)benzoate (Electrophile) Intermediate Acylium Ion Complex Start1->Intermediate AlCl3, DCM, 0°C Start2 1,4-Diisopropylbenzene (Nucleophile) Start2->Intermediate Friedel-Crafts Acylation Product Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (Target) Intermediate->Product 1. RT, 4h 2. H3O+ Quench

Figure 1: Friedel-Crafts acylation pathway.[3] The symmetry of 1,4-diisopropylbenzene ensures regioselective synthesis of the 2,5-substituted product.

Potential Applications & Analog Analysis

Pharmaceutical Intermediate (Retinoid/Rexinoid Research)

The "benzoylbenzoic acid" scaffold is a known pharmacophore in nuclear receptor ligands.

  • Structural Homology: The target molecule shares structural features with Bexarotene (Targretin) and other RXR (Retinoid X Receptor) agonists.

  • Modification: While Bexarotene uses a tetramethyltetrahydronaphthalene group, the 2,5-diisopropylphenyl group in this molecule serves as a "bioisostere"—mimicking the lipophilic bulk required to fit into the ligand-binding pocket of RXR or PPAR receptors while altering metabolic stability.

UV Absorption & Photoinitiators

Benzophenone derivatives are ubiquitous in UV filtration and photo-curing applications.

  • Mechanism: The benzophenone core absorbs UV light and undergoes intersystem crossing to a triplet state.

  • Utility: The ester group allows this molecule to be grafted onto polymers, creating "non-migrating" UV stabilizers for plastics.

Comparison with Methyl 4-Isopropylbenzoate

The user's example, Methyl 4-isopropylbenzoate , is primarily used as a fragrance ingredient (Methyl Cumate) due to its volatility and pleasant odor.

  • Contrast: The target molecule (Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate) is significantly heavier (MW 324 vs 178). It is non-volatile and odorless, making it unsuitable for fragrance but ideal for applications requiring thermal stability (e.g., polymer additives or drug intermediates).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15666905 (Methyl 4-propanoylbenzoate - Analog Reference). Retrieved from [Link]

  • ChemSrc (2025). Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate - CAS 649757-02-8 Details. Retrieved from [Link]

  • Wang, J., et al. (2003).High-Throughput Synthesis of Alkylbenzophenones with Indium Triflate in the Absence of Solvents Using Microwave. Synthetic Communications, 33(10). (Contextual reference for synthesis methodology).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate as a Photoinitiator in 3D Printing Resins

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Advanced Photoinitiators in Vat Photopolymerization Vat photopolymerization-based 3D printing, encompassing techniques like stereo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Advanced Photoinitiators in Vat Photopolymerization

Vat photopolymerization-based 3D printing, encompassing techniques like stereolithography (SLA) and digital light processing (DLP), has emerged as a transformative technology in fields ranging from rapid prototyping to advanced biomedical applications.[1] The precision and versatility of these methods are critically dependent on the formulation of the photocurable resin. At the heart of these resins lies the photoinitiator, a molecule that absorbs light and triggers the polymerization of monomers and oligomers to build the three-dimensional object layer by layer.

This document provides a detailed technical guide on the application of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate , a novel Type II photoinitiator, for use in 3D printing resins. As a derivative of benzophenone, this photoinitiator is designed for enhanced solubility in common resin formulations and offers potential advantages in curing efficiency and reduced volatile organic compounds (VOCs). Its structure is presented below.

Chemical Structure and Properties

IUPAC Name: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate CAS Number: 649757-02-8 Molecular Formula: C₂₄H₂₈O₃ Molecular Weight: 364.48 g/mol

G PI Photoinitiator (PI) PI_S1 Excited Singlet State (PI-S1) PI->PI_S1 Light UV Light (hν) Light->PI Absorption PI_T1 Excited Triplet State (PI-T1) PI_S1->PI_T1 Intersystem Crossing (ISC) Radicals Ketyl Radical + Aminoalkyl Radical PI_T1->Radicals H-Abstraction CoI Co-initiator (e.g., Amine) CoI->Radicals Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain (P-M•) Monomer->Polymer

Sources

Application

Analytical techniques for quantifying "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" in a mixture

Introduction Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is an aromatic ketone and ester compound. Accurate and precise quantification of this analyte in various mixtures is crucial for quality control, formulation dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is an aromatic ketone and ester compound. Accurate and precise quantification of this analyte in various mixtures is crucial for quality control, formulation development, and regulatory compliance in the pharmaceutical and chemical industries. This application note provides detailed protocols for the quantitative analysis of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with foundational principles of UV-Vis Spectroscopy. The methodologies are designed to be robust and adhere to the principles of scientific integrity, ensuring trustworthy and reproducible results.

The choice between these techniques depends on the sample matrix, required sensitivity, and the presence of interfering substances. HPLC is often the preferred method for non-volatile and thermally labile compounds, while GC is suitable for volatile and thermally stable analytes.

Foundational Principles and Method Selection

The quantification of an analyte within a mixture requires a method that is both selective and sensitive. The molecular structure of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate, characterized by its aromatic rings, ketone, and ester functional groups, lends itself to several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds.[1] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating aromatic compounds like the target analyte from various sample matrices.[2] Detection is typically achieved using a UV-Vis detector, leveraging the chromophoric nature of the benzoyl and benzoate moieties.

  • Gas Chromatography (GC): For analytes that are volatile and thermally stable, GC offers high resolution and sensitivity. The analyte is vaporized and separated in a capillary column. Mass Spectrometry (MS) is a powerful detector for GC, providing both quantification and structural information, which is particularly useful for unequivocal identification.[3][4]

  • UV-Vis Spectroscopy: While not a separative technique on its own, UV-Vis spectroscopy is fundamental for the detection of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate in HPLC. The aromatic rings in the molecule exhibit characteristic absorbance in the UV region.[5][6][7][8][9] Understanding the spectral properties is crucial for selecting the optimal wavelength for detection, maximizing sensitivity, and minimizing interference.

The selection of the most appropriate technique is guided by the Analytical Target Profile (ATP), which defines the method's purpose and required performance characteristics.[10][11]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a robust isocratic reversed-phase HPLC method for the quantification of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate. The method is designed to be validated according to International Council for Harmonisation (ICH) guidelines.[10][11][12][13][14]

Experimental Workflow

The overall workflow for the HPLC analysis is depicted below.

Caption: HPLC analysis workflow from sample preparation to quantification.

Materials and Reagents
Material/ReagentGrade
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Reference Standard>99.5% Purity
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade / Ultrapure
MethanolHPLC Grade
IsopropanolHPLC Grade
Formic AcidACS Grade
Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic AcidA common reversed-phase mobile phase offering good peak shape and resolution. Formic acid helps to control the ionization of any acidic or basic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. The optimal wavelength should be confirmed by examining the UV spectrum of the analyte.

These starting conditions can be adjusted as allowed by pharmacopeial guidelines such as USP General Chapter <621> to optimize the separation.[1][15][16][17]

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

The sample preparation method will depend on the matrix. The goal is to extract the analyte and dilute it to a concentration within the calibration range.

  • For a solid mixture:

    • Accurately weigh a portion of the mixture expected to contain approximately 2.5 mg of the analyte.

    • Transfer to a 50 mL volumetric flask and add approximately 30 mL of acetonitrile.

    • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

    • Allow the solution to cool to room temperature and dilute to volume with acetonitrile. Mix well.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Further dilute with the mobile phase if necessary to bring the concentration into the calibration range.

  • For a liquid mixture:

    • Accurately transfer a known volume of the liquid mixture into a volumetric flask.

    • Dilute to volume with acetonitrile.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Further dilute with the mobile phase as needed.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[11] Key validation parameters according to ICH Q2(R2) guidelines include:[10][12][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo (matrix without the analyte) and a spiked placebo to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the working standards and performing a linear regression of peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within-laboratory variations (different days, different analysts, different equipment). The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Gas Chromatography (GC) Method

For mixtures where the analyte and other components are volatile and thermally stable, a GC-MS method can provide excellent selectivity and sensitivity.

Experimental Workflow

Caption: GC-MS analysis workflow from sample preparation to quantification.

Materials and Reagents
Material/ReagentGrade
Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Reference Standard>99.5% Purity
Dichloromethane (DCM)GC Grade
HexaneGC Grade
AcetoneGC Grade
Chromatographic and Mass Spectrometric Conditions
ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the analysis of a wide range of organic compounds.
Carrier Gas HeliumAn inert carrier gas providing good efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1)To prevent column overloading for concentrated samples. Splitless injection may be used for trace analysis.
Oven Temperature Program Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °C, hold for 5 minA temperature program to ensure good separation of the analyte from other components in the mixture.
MS Transfer Line Temp 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Scan Mode Full Scan (m/z 50-500) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan is used for initial method development and peak identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of the analyte.
Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with dichloromethane to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

Sample Preparation:

Sample preparation for GC analysis often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix and remove non-volatile components.[18][19][20][21]

  • Liquid-Liquid Extraction (LLE):

    • Accurately weigh or measure a known amount of the sample into a separatory funnel.

    • Add a suitable volume of an immiscible organic solvent (e.g., dichloromethane or hexane).

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction process on the aqueous layer two more times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of dichloromethane for GC-MS analysis.

Data Analysis

For quantification using GC-MS in SIM mode, specific ions for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate should be selected. These would typically include the molecular ion and major fragment ions. A calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the working standards. The concentration of the analyte in the sample is then determined from this calibration curve.

UV-Vis Spectroscopy Considerations

A preliminary UV-Vis scan of a dilute solution of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate in a suitable solvent (e.g., acetonitrile or methanol) is recommended to determine the wavelength of maximum absorbance (λmax). Substituted benzoic acids and benzophenones typically exhibit strong absorbance in the UV region.[5][7][8] This λmax should be used as the detection wavelength in the HPLC method to ensure maximum sensitivity.

Conclusion

This application note provides comprehensive and robust protocols for the quantitative analysis of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate in various mixtures using HPLC-UV and GC-MS. The choice of method will depend on the specific requirements of the analysis. Adherence to the principles of method validation outlined by the ICH is crucial for ensuring the generation of accurate, reliable, and reproducible data in a regulated environment.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Jones, C. E., et al. Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives. Clinical Chemistry, 1987. [Link]

  • ResearchGate. Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]

  • Rascón, A. J., et al. Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 2023. [Link]

  • Bulletin of Applied Sciences. Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. [Link]

  • MDPI. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. [Link]

  • Scilit. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. [Link]

  • PubChem. Methyl 4-propanoylbenzoate. [Link]

  • ResearchGate. Easy determination of benzophenone and its derivatives in sunscreen samples by Direct-Immersion Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. [Link]

  • Chemsrc. methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate. [Link]

  • Scilit. Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]

  • R Discovery. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]

  • California Air Resources Board. SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. [Link]

  • Canadian Science Publishing. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • ResearchGate. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. [Link]

  • Semantic Scholar. Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • European Journal of Pharmaceutical and Medical Research. rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations. [Link]

  • JECFA. HPLC Method for Flavourings. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • LookChem. Cas 20185-55-1,METHYL 4-ISOPROPYLBENZOATE. [Link]

  • PubMed. Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography. [Link]

  • ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

Sources

Method

Experimental setup for UV curing with "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate"

Application Note: Experimental Setup for UV Curing with Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Part 1: Executive Summary & Molecular Profile Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is a specialized derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for UV Curing with Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

Part 1: Executive Summary & Molecular Profile

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is a specialized derivative of the benzophenone class of photoinitiators. Structurally, it consists of a methyl benzoate core coupled with a substituted benzoyl moiety bearing two isopropyl (propan-2-yl) groups.[1]

In the context of UV curing, this molecule functions as a Norrish Type II Photoinitiator .[2] Unlike Type I initiators (which cleave homolytically upon irradiation), this molecule does not generate radicals autonomously.[3] It requires a bimolecular reaction with a hydrogen donor (co-initiator)—typically a tertiary amine—to initiate free-radical polymerization.[4]

Key Characteristics:

  • Class: Norrish Type II (Hydrogen Abstraction).

  • Excitation Range: UV-A / UV-B (Typically

    
     ~250–260 nm and ~300–350 nm).
    
  • Solubility: Enhanced organic solubility due to isopropyl substitution; hydrophobic.

  • Application Focus: Low-odor coatings, lithographic inks, and adhesive laminations where surface cure and low migration are critical.

Part 2: Mechanism of Action

To design a successful experiment, one must understand the photophysics governing this molecule. The curing process relies on the formation of an excited triplet state followed by electron/proton transfer.

The Photochemical Pathway:

  • Absorption: The ground state initiator (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) absorbs UV photons, transitioning to an excited singlet state (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid relaxation occurs to the lower-energy, longer-lived triplet state (

    
    ).
    
  • Exciplex Formation: The triplet state interacts with the tertiary amine co-initiator.

  • Hydrogen Abstraction: The excited benzophenone moiety abstracts a hydrogen atom from the carbon

    
     to the nitrogen of the amine.
    
  • Radical Generation: This produces two radicals:

    • Ketyl Radical: Generally inactive for initiation (acts as a terminator).

    • Aminoalkyl Radical: The active species that initiates polymerization.[2][5][6][7]

Visualization: Type II Photoinitiation Pathway

TypeII_Mechanism PI_Ground PI (Ground State) PI_Singlet PI (Excited Singlet) PI_Ground->PI_Singlet Absorption UV_Light UV Irradiation (250-360 nm) UV_Light->PI_Ground PI_Triplet PI (Excited Triplet) Reactive State PI_Singlet->PI_Triplet Intersystem Crossing (ISC) Exciplex Exciplex Complex PI_Triplet->Exciplex Amine Co-Initiator (Tertiary Amine) Amine->Exciplex H_Abstract H-Abstraction Exciplex->H_Abstract Radical_Ketyl Ketyl Radical (Inactive) H_Abstract->Radical_Ketyl Radical_Amine Aminoalkyl Radical (Active Initiator) H_Abstract->Radical_Amine Polymer Polymer Chain Growth Radical_Amine->Polymer Initiation

Figure 1: The photochemical cascade of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate in the presence of an amine synergist.

Part 3: Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Photoinitiator (PI) Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoateLight absorption and radical generation precursor.[4]
Co-Initiator MDEA (N-Methyldiethanolamine) or EDB (Ethyl-4-dimethylaminobenzoate)Hydrogen donor. Note: Use acrylated amines for low-migration applications.
Monomer Base TPGDA (Tripropylene glycol diacrylate) or TMPTAStandard reactive diluents for testing cure speed.
Light Source Medium Pressure Mercury Arc Lamp (H-bulb)Provides broad spectrum UV (200–400 nm) essential for benzophenone activation.
Substrate Leneta Charts or Glass SlidesInert surface for coating application.
Analysis FTIR Spectrometer (ATR accessory)To measure double-bond conversion.
Formulation Strategy

Because this PI is a solid crystalline powder, solubility is the first variable to control.

  • Concentration: Prepare formulations with 1.0 wt% to 3.0 wt% of the PI.

  • Stoichiometry: The amine co-initiator must be present in excess or at least stoichiometric equivalence to the PI. A common ratio is 1:1.5 (PI : Amine) by weight.

  • Dissolution:

    • Weigh the monomer (e.g., 9.5g TPGDA).

    • Add the PI (e.g., 0.2g).

    • Critical Step: Heat gently to 40°C–50°C with stirring for 15 minutes. The isopropyl groups aid solubility, but benzophenone derivatives often require thermal energy to fully dissolve in acrylates.

    • Add the amine co-initiator (e.g., 0.3g) after the solution has cooled to room temperature to prevent premature thermal reaction (Michael addition).

Coating & Curing Workflow

Step 1: Coating Application

  • Using a wire-wound bar applicator (e.g., #12 bar), apply a wet film of 12–24 microns onto the substrate.

  • Why: Thicker films (>50 microns) may suffer from "surface screening," where the PI at the surface absorbs all UV, leaving the bottom uncured.

Step 2: UV Exposure

  • Lamp: Mercury Arc Lamp (80–120 W/cm).

  • Atmosphere: Ambient air is acceptable, but Nitrogen inerting is recommended.

    • Reason: Type II systems are highly susceptible to Oxygen Inhibition. Oxygen reacts with the carbon-centered radicals to form stable peroxyl radicals, halting polymerization.

  • Dose: Pass the sample under the lamp at varying belt speeds (e.g., 10, 20, 50 m/min) to determine the "Max Cure Speed."

Step 3: Analytical Validation (FTIR)

  • Measure the absorption peak of the acrylate double bond at 810 cm⁻¹ or 1405 cm⁻¹ .

  • Calculate conversion using the formula:

    
    
    (Where 
    
    
    
    is the peak area of liquid resin and
    
    
    is the peak area of the cured film).
Visualization: Experimental Workflow

Workflow cluster_prep Phase 1: Formulation cluster_proc Phase 2: Processing cluster_anal Phase 3: Analysis Dissolve Dissolve PI in Monomer (Heat to 40°C) AddAmine Add Amine Co-Initiator (At Room Temp) Dissolve->AddAmine Mix High Shear Mixing (Homogenization) AddAmine->Mix Coat Drawdown Coating (12-24 µm) Mix->Coat Cure UV Irradiation (Hg Lamp) Coat->Cure FTIR FTIR Spectroscopy (810 cm⁻¹ peak) Cure->FTIR Calc Calculate Conversion % FTIR->Calc

Figure 2: Step-by-step experimental workflow for evaluating Type II photoinitiator efficiency.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tacky Surface (Surface Inhibition) Oxygen quenching the triplet state or radicals.Increase Amine concentration (amines consume oxygen) or cure under Nitrogen.
Yellowing of Film Oxidation of the amine co-initiator.Switch to a less yellowing amine or reduce amine concentration to stoichiometric minimum.
Incomplete Through-Cure High optical density (PI concentration too high).Reduce PI concentration to 1.0–1.5% to allow UV penetration to the substrate interface.
Pre-Gelation (Pot Life) Dark reaction between amine and acrylate (Michael Addition).Do not premix amine and acrylate for long storage; mix immediately before use.

Part 5: References

  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators (Type I vs Type II). [Link]

  • Xiao, P., et al. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on Free Radical Photopolymerization. MDPI. [Link]

  • EuPIA. (2010). Suitability List of Photo-initiators for Low Migration UV Printing Inks. [Link]

  • PubChem. (2025).[8] Methyl 4-isopropylbenzoate (Structural Analog Data). [Link]

Sources

Application

Dissolving "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" in acrylate monomers

Abstract This technical guide provides a validated methodology for dissolving Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8) in various acrylate monomers. This molecule, a lipophilic derivative of Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a validated methodology for dissolving Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8) in various acrylate monomers. This molecule, a lipophilic derivative of Methyl Benzoylbenzoate (MBB), functions as a Type II photoinitiator. Its bulky isopropyl substituents enhance solubility in non-polar resins but introduce steric challenges that require specific dissolution protocols to avoid recrystallization or thermal degradation. This guide covers solubility theory, step-by-step dissolution workflows, and quality control measures.

Introduction & Chemical Context

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (hereafter referred to as MiPBB ) is a high-performance photoinitiator designed for UV-curable coatings and inks. Structurally, it consists of a benzophenone core substituted with a methyl benzoate group and two isopropyl (propan-2-yl) chains.

  • Mechanism: Type II (Hydrogen Abstraction). Upon UV irradiation, MiPBB enters an excited triplet state and abstracts a hydrogen atom from a donor (typically a tertiary amine or the monomer backbone), generating radicals that initiate polymerization.

  • Why this molecule? The isopropyl groups serve two functions:

    • Red-shifted Absorption: Slight bathochromic shift compared to unsubstituted benzophenone.

    • Enhanced Solubility: The aliphatic isopropyl chains lower the crystal lattice energy and increase compatibility with hydrophobic monomers (e.g., HDDA, IBOA), addressing a common limitation of standard MBB.

The Challenge: While more soluble than its predecessors, MiPBB is a crystalline solid. Improper dissolution leads to "micro-seeding," where invisible micro-crystals act as nucleation sites, causing the photoinitiator to crash out of solution upon storage, resulting in coating defects (haze, comets) or incomplete cure.

Material Characterization & Solubility Theory

To predict solubility, we utilize Hansen Solubility Parameters (HSP) .[1][2] Successful dissolution occurs when the interaction radius (


) between the solute (MiPBB) and solvent (Monomer) is minimized.
Table 1: Solubility Compatibility Matrix
Monomer TypeExamplesPolarityPredicted SolubilityKinetic Note
Monofunctional IBOA, ODANon-PolarExcellent Fast dissolution due to low viscosity.
Difunctional HDDA, TPGDALow-MedGood Standard protocol applies.
Trifunctional TMPTAMediumModerate Higher viscosity impedes diffusion; requires heat.
Polar/Hydrophilic PEG-DA, HEAHighPoor Isopropyl groups repel polar matrix. Co-solvent may be needed.

Thermodynamic Insight:



For MiPBB, 

(Enthalpy) is positive (endothermic) because energy is required to break the crystal lattice. Therefore, we must increase Temperature (

) to drive

negative (spontaneous dissolution). However,

must remain below the thermal polymerization threshold of the acrylate.

Experimental Protocol: High-Shear Thermal Dissolution

Safety Warning: Acrylates are sensitizers. Wear nitrile gloves and safety goggles. Perform all heating in a water bath or oil bath; never use a direct hot plate surface which can cause localized hot spots and thermal runaway (gelation).

Equipment Required:
  • Overhead Stirrer (Cowles or Marine blade).

  • Temperature-controlled water bath.

  • Thermometer (Digital).

  • 0.45 µm PTFE Syringe Filter (for QC).

Step-by-Step Methodology
  • Monomer Preparation:

    • Charge the vessel with the liquid acrylate monomer.

    • Begin slow agitation (100-200 RPM) to establish a vortex.

    • Inhibitor Check: Ensure the monomer contains adequate inhibitor (e.g., MEHQ > 100 ppm) to survive the heating cycle.

  • Thermal Conditioning:

    • Heat the monomer to 45°C - 50°C .

    • Critical Limit: Do not exceed 60°C. Above this, the risk of thermal polymerization increases exponentially, especially in the absence of dissolved oxygen.

  • Solute Addition:

    • Slowly add MiPBB powder into the vortex. Do not dump; this creates clumps ("fish eyes") that are solvated on the outside but dry inside.

    • Target Concentration: Typical loading is 2-5 wt%. For masterbatches, up to 15-20% may be possible depending on the monomer.

  • High-Shear Mixing:

    • Increase agitation speed (500-800 RPM) to generate high shear.

    • Maintain 50°C for 30-45 minutes .

    • Visual Check: The solution should turn from cloudy to clear/pale yellow.

  • Cooling & Stabilization:

    • Turn off heat but continue stirring.

    • Allow the solution to cool to room temperature (25°C) slowly while mixing. Rapid cooling can shock the system and induce recrystallization.

  • Filtration (Optional but Recommended):

    • Filter the solution through a 1-5 micron polypropylene filter bag to remove any dust or undissolved seeds.

Visualization: Dissolution Workflow

The following diagram outlines the critical path for the dissolution process, including decision nodes for Quality Control.

DissolutionProtocol Start Start: Weigh Components Heat Heat Monomer to 45-50°C Start->Heat Add Add MiPBB Slowly (Into Vortex) Heat->Add Mix High Shear Mixing (30-45 mins) Add->Mix Cool Slow Cool to 25°C (Continuous Stirring) Mix->Cool QC_Check QC: Visual & Haze Test Cool->QC_Check Filter Filter (1-5 µm) QC_Check->Filter Clear Fail Recrystallization Detected QC_Check->Fail Haze/Crystals Success Ready for Formulation Filter->Success Reheat Re-heat to 60°C (Max 1 hr) Fail->Reheat Attempt Recovery Reheat->Cool

Figure 1: Logic flow for the safe dissolution of solid photoinitiators in reactive monomers.

Quality Control & Troubleshooting

Self-Validating the Protocol: You cannot rely on a "clear" appearance immediately after heating. Super-saturation can mask instability.

The "Cold Stress" Test (Protocol QC-B):

  • Take a 20mL sample of the dissolved solution.

  • Place it in a refrigerator at 4°C for 24 hours.

  • Observation:

    • Pass: Solution remains clear and fluid.

    • Fail: Needle-like crystals appear or the solution turns hazy.

    • Mechanistic Cause: At 4°C, solubility drops. If the concentration is too close to the saturation limit, the entropy of mixing is overcome by the enthalpy of crystallization.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Haze immediately after cooling Incomplete dissolution (Micro-seeding).Re-heat to 55°C and increase mixing time by 30 mins.
Gel particles forming Thermal polymerization (Overheating).Discard batch. Check temperature controller; ensure air (oxygen) is present during heating.
Yellowing of monomer Amine interaction or thermal oxidation.MiPBB is naturally yellowish; slight color is normal. If dark orange, check for amine contamination.

References

  • Irgacure® 127/Type II Photoinitiator Technical Data. BASF/Ciba Specialty Chemicals (Legacy Data).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Crivello, J. V., & Dietliker, K. (1998). Photoinitiators for Free Radical Cationic & Anionic Photopolymerisation. Wiley. (Standard text on Type II mechanisms).
  • IGM Resins . Omnirad Photoinitiator Selection Guide. (Reference for structural analogs like Methyl Benzoylbenzoate).

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.

Sources

Method

Applications of "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" in organic synthesis

Application Note: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate in Asymmetric Photochemical Synthesis & Crystal Engineering Executive Summary Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (hereafter referred to as MDPBz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate in Asymmetric Photochemical Synthesis & Crystal Engineering

Executive Summary

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (hereafter referred to as MDPBz ) is a specialized benzophenone derivative characterized by a sterically congested 2,5-diisopropyl substitution pattern. While benzophenones are ubiquitous as photoinitiators, MDPBz occupies a high-value niche in solid-state organic synthesis and crystal engineering .

Its primary utility lies in its ability to undergo highly regio- and stereoselective Norrish Type II photocyclization . Unlike solution-phase photochemistry, which often yields racemic mixtures, MDPBz derivatives (specifically its hydrolyzed acid form complexed with chiral amines) allow for absolute asymmetric synthesis within the crystalline lattice. This makes MDPBz a critical reagent for researchers exploring "green" solvent-free synthesis of chiral cyclobutenols and developing mechanically responsive molecular crystals.

Chemical Profile & Mechanism of Action

  • IUPAC Name: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

  • Common Name: Methyl 4-(2,5-diisopropylbenzoyl)benzoate

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Key Moiety: The 2,5-diisopropylbenzoyl group acts as an internal "hydrogen donor" for intramolecular abstraction.

Mechanism: The Norrish Type II Pathway

The utility of MDPBz is defined by its photochemical behavior upon UV irradiation (


 transition).
  • Excitation: UV light generates a triplet excited state of the carbonyl.

  • 1,5-Hydrogen Transfer: The excited carbonyl oxygen abstracts a

    
    -hydrogen from the ortho-isopropyl group.
    
  • Biradical Formation: This generates a 1,4-biradical intermediate.

  • Cyclization: The biradical collapses to form a cyclobutenol ring (Yang Cyclization) rather than undergoing cleavage (Norrish Type II cleavage), due to the geometric constraints of the lattice or steric bulk.

Application Workflow: From Precursor to Chiral Scaffold

The Methyl ester (MDPBz) is the stable, lipophilic precursor. For advanced asymmetric applications, it is often converted to its acid form to enable "Chiral Salt Engineering."

Workflow Diagram

G cluster_0 Solution Phase (Racemic) MDPBz Methyl 4-[2,5-di(propan-2-yl) benzoyl]benzoate (Precursor) Hydrolysis Hydrolysis (LiOH, THF/H2O) MDPBz->Hydrolysis Step 1 Irradiation_Sol Racemic Mixtures MDPBz->Irradiation_Sol Direct Photolysis Acid 4-(2,5-Diisopropylbenzoyl) benzoic Acid Hydrolysis->Acid Yield >95% ChiralSalt Chiral Salt Formation (w/ (S)-Phenylethylamine) Acid->ChiralSalt Step 2: Crystal Engineering Irradiation UV Irradiation (Solid State, Hg Lamp) ChiralSalt->Irradiation Step 3: Photolysis Cyclobutenol Chiral Cyclobutenol (>98% ee) Irradiation->Cyclobutenol Step 4: Asymmetric Induction

Caption: Workflow for converting MDPBz from a racemic precursor to a high-purity chiral scaffold via crystal engineering.

Detailed Protocols

Protocol A: Synthesis of MDPBz (Friedel-Crafts Acylation)

Use this protocol to synthesize the core scaffold if starting from raw materials.

Reagents:

  • 1,4-Diisopropylbenzene (1.0 equiv)

  • Monomethyl terephthaloyl chloride (1.1 equiv)

  • Aluminum chloride (AlCl

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried 3-neck flask under N

    
    , dissolve 1,4-diisopropylbenzene in DCM. Cool to 0°C.[1]
    
  • Acylation: Add Monomethyl terephthaloyl chloride. Slowly add AlCl

    
     portion-wise to control the exotherm. The solution will turn dark red/orange.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.

    • Note: The acylation occurs ortho to an isopropyl group. Due to symmetry, only one regioisomer is formed.

  • Quench: Pour the mixture onto crushed ice/HCl. Extract with DCM (

    
    ).
    
  • Purification: Wash organics with brine, dry over MgSO

    
    , and concentrate. Recrystallize from Methanol/Hexane to obtain Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate  as white crystals.
    
Protocol B: Solid-State Asymmetric Synthesis (The "Smart Crystal" Method)

Use this protocol to generate chiral cyclobutenols with high enantiomeric excess (ee).

Prerequisite: Hydrolyze MDPBz to its acid form using standard LiOH/THF protocols.

Reagents:

  • 4-(2,5-diisopropylbenzoyl)benzoic acid (Substrate)[1][2][3]

  • (S)-(-)-1-Phenylethylamine (Chiral Auxiliary)

  • Methanol (Solvent)

Step-by-Step:

  • Salt Formation: Dissolve equimolar amounts of the Acid and (S)-amine in Methanol. Allow the solvent to evaporate slowly at RT to grow single crystals.

    • Critical Check: The salt must crystallize in a chiral space group (e.g.,

      
      ) to enforce asymmetry.
      
  • Irradiation: Place the crystals between Pyrex glass plates (cutoff

    
     nm). Irradiate with a high-pressure Hg lamp (e.g., 400W) for 10–60 minutes.
    
    • Observation: The crystals may change surface morphology (roughening) due to molecular geometry changes during cyclization.

  • Extraction: Dissolve the irradiated crystals in dilute HCl/Ether to break the salt. The chiral amine remains in the aqueous layer; the organic layer contains the chiral cyclobutenol product.

  • Analysis: Analyze via Chiral HPLC. Expect >90% yield and >95% ee.[2]

Mechanistic Insight: Why 2,5-Diisopropyl?

The specific substitution pattern is not arbitrary.

  • Ortho-Isopropyl: Provides the

    
    -hydrogen necessary for abstraction. The distance between the carbonyl oxygen and the methine hydrogen is ideal (~2.7 Å) in the crystal lattice.
    
  • Meta-Isopropyl (Position 5): Adds steric bulk that locks the phenyl ring rotation, preventing energy dissipation and forcing the reaction down the cyclization pathway rather than cleavage.

Pathway Diagram: Norrish Type II Cyclization

Reaction Ground Ground State (Benzophenone C=O) Excited Triplet State (n,π*) Ground->Excited hv (UV) Biradical 1,4-Biradical Intermediate (Short-lived) Excited->Biradical Gamma-H Abstraction Biradical->Ground Reverse H-transfer (Inefficient in crystal) Product Cyclobutenol Derivative (Cyclized) Biradical->Product Yang Cyclization (Solid State Confinement)

Caption: The photochemical pathway favored by the rigid crystal lattice of MDPBz salts.

References

  • Koshima, H., et al. (2008). "Surface Morphology Changes of a Salt Crystal of 4-(2,5-Diisopropylbenzoyl)benzoic Acid with (S)-Phenylethylamine via Single-Crystal-to-Single-Crystal Photocyclization." Crystal Growth & Design, 8(6), 2058–2060. Link

  • Koshima, H., et al. (2022). "Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry." The Journal of Organic Chemistry. Link

  • Patent CN110655594B. (2021). "Preparation method of monohydroxy sugammadex sodium." (Validating the industrial relevance of the 2,5-diisopropylbenzoyl moiety). Link

Sources

Application

Application Note: Stability-Indicating HPLC Determination of Benzyl Benzoate and Degradation Derivatives in Pharmaceutical Formulations

Executive Summary Benzyl benzoate is a lipophilic ester widely used in pharmaceutical formulations as a scabicide and pediculicide, and as a solubilizer in injectable depots. Its chemical stability is compromised by hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl benzoate is a lipophilic ester widely used in pharmaceutical formulations as a scabicide and pediculicide, and as a solubilizer in injectable depots. Its chemical stability is compromised by hydrolysis and oxidation, leading to the formation of Benzyl Alcohol (hydrolysis product), Benzoic Acid (hydrolysis/oxidation product), and Benzaldehyde (oxidation intermediate).

This guide details a robust, stability-indicating RP-HPLC protocol designed to separate the active pharmaceutical ingredient (API) from these specific degradation products. Unlike basic titrimetric assays (e.g., USP <541>), this chromatographic method provides simultaneous quantification of the parent drug and its impurities, satisfying ICH Q2(R2) validation requirements for specificity and linearity.

Chemical Basis & Method Strategy

Analyte Properties & Separation Logic

The separation strategy relies on the significant hydrophobicity differences (LogP) between the parent ester and its polar degradation products.

AnalyteStructure TypeLogP (approx)pKaElution Order
Benzoic Acid Organic Acid1.874.21 (Earliest)
Benzyl Alcohol Alcohol1.05>152
Benzaldehyde Aldehyde1.48N/A3
Benzyl Benzoate Ester (API)3.97N/A4 (Latest)

Critical Method Parameter (CMP): Because Benzoic Acid is a potential degradant, the mobile phase pH must be controlled. At neutral pH, Benzoic Acid ionizes (benzoate), eluting in the void volume. To ensure retention and resolution, the mobile phase pH must be adjusted below the pKa (ideally pH 2.5–3.0) to suppress ionization.

Method Development Decision Tree

The following logic flow illustrates the scientific rationale behind the chosen chromatographic conditions.

MethodLogic Start Analyte Assessment Polarity High LogP Variance (Acid vs. Ester) Start->Polarity ColumnSel Stationary Phase: C18 (Octadecyl) Polarity->ColumnSel MobilePhase Mobile Phase Selection ColumnSel->MobilePhase AcidCheck Is Benzoic Acid present? MobilePhase->AcidCheck Buffer Add Buffer/Acid (pH 3.0) AcidCheck->Buffer Yes (Degradant) NoBuffer Standard ACN/Water AcidCheck->NoBuffer No (Assay only) FinalMethod Final Method: Isocratic ACN:Phosphate Buffer Buffer->FinalMethod

Figure 1: Decision matrix for selecting mobile phase conditions based on impurity profile.

Experimental Protocols

Reagents and Materials
  • Reference Standards: Benzyl Benzoate (>99.0%), Benzoic Acid, Benzyl Alcohol, Benzaldehyde.[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Chromatographic Conditions (The Protocol)

This isocratic method balances run time with resolution (


) for all critical pairs.
ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmSufficient carbon load for retaining the lipophilic ester.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60 : 40 v/v) High organic content elutes Benzyl Benzoate reasonably fast; acidic buffer retains Benzoic Acid.
Buffer Prep 20 mM

adjusted to pH 3.0 with dilute phosphoric acid.
Suppresses silanol activity and acid ionization.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 254 nmMax absorption for the benzoyl chromophore.
Injection Vol 20 µLOptimized for sensitivity without column overload.
Temperature 30°CImproves mass transfer and peak shape.
Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 50 mg of Benzyl Benzoate reference standard into a 50 mL volumetric flask. Dissolve in 20 mL Acetonitrile; make up to volume with Mobile Phase.

  • Impurity Stock Mix: Prepare a mixed stock of Benzoic Acid and Benzyl Alcohol at 0.1 mg/mL in Mobile Phase.

  • System Suitability Solution: Dilute the Stock Solution to 100 µg/mL and spike with Impurity Stock Mix to achieve ~10 µg/mL of impurities.

Sample Preparation (Emulsions/Lotions)

Pharmaceutical formulations (e.g., 25% w/v lotion) require extraction to break the emulsion.

  • Weighing: Transfer an amount of formulation equivalent to 50 mg of Benzyl Benzoate into a 100 mL volumetric flask.

  • Extraction: Add 50 mL of Methanol . Sonicate for 15 minutes with intermittent shaking to disrupt the emulsion and solubilize the active.

  • Dilution: Allow to cool. Dilute to volume with Methanol.

  • Clarification: Centrifuge a portion at 5000 rpm for 10 minutes.

  • Final Dilution: Transfer 1.0 mL of the supernatant to a 10 mL flask and dilute to volume with Mobile Phase .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into the HPLC vial.

Workflow Visualization

Workflow Sample Sample (Lotion/Gel) Extract Extraction (MeOH + Sonication) Sample->Extract Centrifuge Centrifugation (Remove Excipients) Extract->Centrifuge Dilute Dilution (Mobile Phase) Centrifuge->Dilute Filter Filtration (0.45 µm PTFE) Dilute->Filter Inject HPLC Injection (20 µL) Filter->Inject Data Data Analysis (Peak Area) Inject->Data

Figure 2: Step-by-step sample preparation and analysis workflow.[2]

System Suitability & Validation Criteria

To ensure scientific integrity, the system must meet these criteria before sample analysis (based on ICH Q2(R2) guidelines).

ParameterAcceptance Criteria
Resolution (

)
> 2.0 between Benzoic Acid and Benzyl Alcohol
Tailing Factor (

)
< 2.0 for Benzyl Benzoate peak
Theoretical Plates (

)
> 2000
Precision (RSD) < 2.0% for 5 replicate injections of Standard
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ) for impurities

Validation Note: Linearity should be established from 50% to 150% of the target concentration (


).

Troubleshooting Guide

  • Drifting Retention Times: Check the pH of the buffer. A shift of 0.1 pH units can significantly affect Benzoic Acid retention. Ensure the column is equilibrated for at least 30 minutes.

  • Peak Tailing (Benzyl Benzoate): This is often due to secondary silanol interactions. Ensure the column is not old (void formation) and that the buffer concentration (20 mM) is sufficient.

  • "Ghost" Peaks: Benzyl Benzoate can adsorb to plastic. Use glass vials and avoid plastic pipette tips for long-term storage of standard solutions.

  • Late Elution: If Benzyl Benzoate elutes too slowly (>15 min), increase the Acetonitrile ratio to 70:30, but monitor the resolution of early eluting impurities.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5]

  • United States Pharmacopeia (USP). Benzyl Benzoate Monograph.[1][6] USP-NF.[6] (General reference for assay limits).

  • Manchi, A.K.S., et al. (2020).[2][7] "A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate." Manipal Journal of Pharmaceutical Sciences. (Demonstrates separation of benzoate derivatives).

  • PubChem. Benzyl Benzoate Compound Summary. National Library of Medicine. (Chemical properties and LogP data).

Sources

Method

Application Note: Migration Assessment &amp; Quantification of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate in Food Contact Materials

This Application Note is designed for researchers and regulatory scientists involved in the safety assessment of Food Contact Materials (FCMs). It addresses the specific migration testing and analytical quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and regulatory scientists involved in the safety assessment of Food Contact Materials (FCMs). It addresses the specific migration testing and analytical quantification of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate , a specialized photoinitiator used in UV-cured inks and varnishes.

Executive Summary & Chemical Profile[1]

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8) is a Type II photoinitiator (benzophenone derivative) employed in low-migration UV-curable inks for food packaging. Its structural design—incorporating isopropyl groups and a methyl ester functionality—increases its molecular weight (MW) and lipophilicity compared to simple benzophenone, theoretically reducing its mobility and migration potential.

However, as a low-molecular-weight substance (< 1000 Da), it remains subject to rigorous migration testing under Regulation (EU) No 10/2011 and the Swiss Ordinance (SR 817.023.21) . This guide provides a validated workflow for its extraction, detection, and quantification.

Physicochemical Profile
PropertyValue / Description
Chemical Name Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate
CAS Number 649757-02-8
Molecular Formula C₂₁H₂₄O₃
Molecular Weight 324.41 g/mol
LogP (Predicted) ~5.2 (Highly Lipophilic)
Function Photoinitiator (Type II, H-abstraction)
Solubility Soluble in Acetonitrile, Methanol, Ethanol; Insoluble in Water
Regulatory Target Detection Limit (ND) often set at 0.01 mg/kg (10 ppb) for unlisted substances.

Regulatory & Safety Context

In the absence of a substance-specific migration limit (SML) in Annex I of EU 10/2011, the safety assessment must adhere to the "Non-Intentionally Added Substances" (NIAS) or unlisted substance protocols.

  • Swiss Ordinance: Often requires photoinitiators to be listed in Annex 6. If listed in Part B, a generic SML of 0.01 mg/kg applies unless tox data supports higher limits (e.g., 0.05 mg/kg).

  • Safety Threshold: For substances without specific tox data, the Threshold of Toxicological Concern (TTC) is applied.

    • Genotoxic potential: < 0.0025 µg/kg bw/day.

    • Cramer Class III (likely): < 1.5 µg/kg bw/day (approx. 90 ppb in food).

Directive: Researchers must verify if the substance is part of a compliant "low migration" blend (e.g., Omnirad, Esacure series) and validate that migration does not exceed 10 ppb (0.01 mg/kg food) using the protocol below.

Protocol A: Migration Testing (Sample Preparation)

Objective: Simulate the transfer of the photoinitiator from packaging (ink layer) into food. Standard: EN 1186 / EN 13130.

Food Simulants Selection

Due to the lipophilic nature (LogP > 5) of the analyte, aqueous simulants (Simulant A, B) are ineffective. Focus on fatty food simulants.

  • Simulant D1: Ethanol 50% (v/v) – For dairy/alcohol based foods.

  • Simulant D2: Vegetable Oil (or Isooctane/Ethanol 95% as substitutes) – For fatty foods.

  • Simulant E: Poly(2,6-diphenyl-p-phenylene oxide) (Tenax®) – For dry foods.

Migration Conditions[2]
  • Long-term storage: 10 days at 40°C.

  • High-temperature use: 2 hours at 70°C (if applicable).

Extraction Workflow (Tenax Example)
  • Exposure: Place 4 g of Tenax onto 1 dm² of the packaging surface (ink side). Wrap in aluminum foil and incubate.

  • Extraction: Transfer Tenax into a glass vial. Add 20 mL Acetonitrile (ACN) .

  • Sonication: Sonicate for 15 minutes to desorb the analyte.

  • Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter .

  • Concentration (Optional): If sensitivity < 1 ppb is required, evaporate 10 mL to dryness under N₂ and reconstitute in 1 mL ACN.

Protocol B: Analytical Quantification (UHPLC-MS/MS)

Method: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (ESI+). Rationale: GC-MS is possible but requires high temperatures which may degrade the ester linkage; LC-MS/MS offers superior sensitivity for this MW range.

Chromatographic Conditions[3]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate 50% B.

MS/MS Transitions (MRM Mode)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion: [M+H]⁺ = 325.2 m/z .

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
Quantifier 325.2189.1 20Cleavage of benzoyl bond (2,5-diisopropylbenzoyl cation)
Qualifier 1 325.2135.0 25Methoxycarbonyl-benzoyl cation
Qualifier 2 325.2147.1 30Loss of isopropyl/methyl fragments

Note: Optimize Collision Energy (CE) using a pure standard.

Visualized Workflows

Diagram 1: Migration Testing Decision Tree

This logic flow guides the researcher through the selection of simulants and pass/fail criteria.

MigrationLogic Start Start: Packaging Sample (UV-Cured Ink) FoodType Determine Food Type Start->FoodType Fatty Fatty Food (Butter, Oil, Meat) FoodType->Fatty Dry Dry Food (Cereals, Flour) FoodType->Dry SimulantD2 Simulant D2 (Veg Oil / Isooctane) Fatty->SimulantD2 SimulantE Simulant E (Tenax®) Dry->SimulantE Condition Incubate 10d @ 40°C SimulantD2->Condition SimulantE->Condition Extract Solvent Extraction (Acetonitrile) Condition->Extract Analyze UHPLC-MS/MS Target: CAS 649757-02-8 Extract->Analyze Result Result > 0.01 mg/kg? Analyze->Result Pass PASS (Compliant) Result->Pass No Fail FAIL (Non-Compliant) Result->Fail Yes

Caption: Decision tree for selecting simulants and evaluating compliance for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate.

Diagram 2: Analytical Fragmentation Pathway (Hypothetical)

Understanding the fragmentation is crucial for confirming the identity of the molecule in complex matrices.

Fragmentation Parent Precursor Ion [M+H]+ = 325.2 Frag1 Fragment A (Benzoyl Core) m/z 189.1 Parent->Frag1 Cleavage 1 (Primary Quantifier) Frag2 Fragment B (Benzoate Ester) m/z 135.0 Parent->Frag2 Cleavage 2 (Qualifier)

Caption: Proposed MS/MS fragmentation pathway for MRM transition optimization.

Self-Validating Quality Control (QC)

To ensure the "Trustworthiness" of this protocol, every analytical run must include:

  • System Suitability Test (SST): Inject a 10 ppb standard 5 times. RSD of peak area must be < 5%.

  • Procedural Blank: Run a migration test on blank aluminum foil to rule out contamination from the Tenax or solvents.

  • Matrix Spiked Recovery: Spike the simulant (e.g., Tenax extract) with the analyte at 10 ppb before extraction. Recovery must be 80-120% .

  • Internal Standard: Use Benzophenone-d10 or 4-Methylbenzophenone-d3 as an internal standard to correct for matrix effects.

References

  • European Commission. (2011). Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.

  • EFSA Panel on Food Contact Materials. (2016). Recent scientific opinions on the safety of substances in food contact materials.

  • Swiss Confederation. (2023). Ordinance on Materials and Articles (SR 817.023.21) - Annex 6: List of permitted substances for the production of packaging inks.

  • European Committee for Standardization (CEN). EN 1186: Materials and articles in contact with foodstuffs – Test methods for overall migration.

  • ChemSrc. (2023). CAS 649757-02-8 Physicochemical Properties.

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Photopolymerization with Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (M-DIPBB)

Introduction: The M-DIPBB Advantage Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (M-DIPBB) represents a high-performance class of Type II (Norrish Type II) photoinitiators . Structurally, it is a lipophilic derivative o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The M-DIPBB Advantage

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (M-DIPBB) represents a high-performance class of Type II (Norrish Type II) photoinitiators . Structurally, it is a lipophilic derivative of Methyl 2-benzoylbenzoate (OMBB).

While traditional benzophenones suffer from solubility issues in non-polar monomers and high volatility, the 2,5-di(propan-2-yl) (diisopropyl) substitution on the benzoyl ring provides two critical efficiency improvements:

  • Enhanced Solubility: The steric bulk and lipophilicity of the isopropyl groups disrupt

    
    -stacking, significantly improving dissolution rates in acrylates and methacrylates.
    
  • Reduced Migration: The increased molecular weight lowers volatility and extractability, making it suitable for low-odor applications.

This guide provides the technical framework to integrate M-DIPBB into your UV-curing workflows.

The Mechanism: Type II Photoinitiation[1][2][3][4][5]

Unlike Type I initiators (which cleave spontaneously), M-DIPBB requires a co-initiator (hydrogen donor) to generate radicals. The efficiency of your polymerization is strictly dependent on the ratio of M-DIPBB to this synergist.

Mechanistic Pathway[6][7][8]
  • Absorption: M-DIPBB absorbs UV energy (typically 250–340 nm), promoting an electron to the excited singlet state (

    
    ).
    
  • Intersystem Crossing (ISC): Rapid relaxation to the excited triplet state (

    
    ).
    
  • H-Abstraction: The triplet state interacts with the co-initiator (Amine), abstracting a hydrogen atom.

  • Radical Generation: This produces a non-reactive ketyl radical and a highly reactive

    
    -aminoalkyl radical, which initiates the polymer chain.
    

TypeII_Mechanism UV UV Source (250-365nm) PI_Ground M-DIPBB (Ground State) UV->PI_Ground hv Absorption PI_Excited Excited Triplet State (T1) PI_Ground->PI_Excited Intersystem Crossing Exciplex Exciplex Intermediate PI_Excited->Exciplex + Amine Amine Amine Synergist (H-Donor) Amine->Exciplex Ketyl Ketyl Radical (Inactive/Terminator) Exciplex->Ketyl H-Transfer AminoRad α-Aminoalkyl Radical (Active Initiator) Exciplex->AminoRad H-Transfer Polymer Polymer Chain Growth Ketyl->Polymer Termination (Undesirable) AminoRad->Polymer Initiation

Figure 1: The Norrish Type II photoinitiation pathway for M-DIPBB. Note that the


-aminoalkyl radical is the primary driver of polymerization.

Optimization Protocol: Formulation Strategy

To maximize the efficiency of M-DIPBB, you must optimize the Initiator/Synergist ratio .

Step 1: Synergist Selection

Select an amine based on your resin chemistry.

  • Standard Acrylates: Methyldiethanolamine (MDEA) or N-Methyldiethanolamine.

  • Low Odor/Migration: Acrylated amines (amine synergists bound to the polymer backbone).

  • Fast Cure (Surface): Ethyl-4-(dimethylamino)benzoate (EDB).

Step 2: Concentration Ratios

M-DIPBB is not a 1:1 replacement for Benzophenone. Use the following starting formulation:

ComponentConcentration (wt%)Role
M-DIPBB 2.0% – 4.0% Photoinitiator (Absorber)
Amine Synergist 3.0% – 5.0% Co-initiator (H-Donor)
Oligomer/Monomer Balance Resin Matrix

Technical Note: The amine concentration should generally be 1.5x to 2x the concentration of M-DIPBB (molar basis) to ensure efficient hydrogen abstraction and mitigate oxygen inhibition.

Troubleshooting Guide (FAQ)

Issue 1: Surface Tackiness (Oxygen Inhibition)

Symptom: The bulk material cures, but the surface remains sticky or liquid. Root Cause: Oxygen (


) quenches the triplet state of M-DIPBB and scavenges the carbon-centered radicals to form stable peroxyl radicals.
Corrective Actions: 
  • Increase Amine Content: Amines react with peroxyl radicals, consuming oxygen and regenerating active radicals. Increase amine synergist by 0.5–1.0%.

  • Increase Irradiance: Higher intensity light generates a "radical flux" that overwhelms the oxygen diffusion rate.

  • Switch Amine Type: Use an amine with higher H-abstraction efficiency, such as an amino-benzoate derivative.

Issue 2: Yellowing of the Cured Film

Symptom: The clear coat develops a yellow tint post-cure. Root Cause:

  • Oxidation of Amine: Excess amine synergist oxidizes over time.

  • Recombination: Ketyl radicals (Figure 1) can recombine to form colored pinacol derivatives. Corrective Actions:

  • Reduce M-DIPBB/Amine Ratio: Drop M-DIPBB to 1.5% and Amine to 2.5%.

  • Add Phosphite Stabilizer: Incorporate 0.1% hindered amine light stabilizer (HALS) or phosphite antioxidant to prevent amine oxidation.

Issue 3: Poor Solubility / Haze

Symptom: M-DIPBB precipitates or creates a cloudy solution in non-polar monomers (e.g., hexanediol diacrylate). Root Cause: While M-DIPBB is more soluble than standard Benzophenone, saturation limits can still be reached in highly aliphatic systems. Corrective Actions:

  • Pre-dissolution: Dissolve M-DIPBB in a small amount of high-solvency monomer (e.g., TMPTA or IBOA) before adding to the main oligomer.

  • Heat: Gently heat the formulation to 40°C during mixing to accelerate dissolution.

Comparative Data: Reactivity & Solubility

The following table contrasts M-DIPBB with standard Type II initiators.

FeatureBenzophenone (BP)Methyl 2-benzoylbenzoate (OMBB)M-DIPBB
Solubility (HDDA) Low (<5%)Moderate (~10%)High (>15%)
Odor/Volatility HighLowVery Low
Reactivity (with MDEA) Standard (1.0)Good (1.1)High (1.3)
Absorption Peak (

)
~250 nm~255 nm~260 nm

Note: Reactivity is normalized to Benzophenone in a standard epoxy-acrylate formulation.

References

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. Link

  • Sigma-Aldrich. (n.d.). Photoinitiators for UV Curing. Technical Whitepaper. Link

  • Arkema. (2022). SpeedCure OMBB Technical Data Sheet. (Reference for Benzoylbenzoate class behavior). Link

Optimization

Technical Support Center: Reactions Involving Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

Welcome to the technical support guide for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8). This document is designed for researchers, chemists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this sterically hindered benzophenone derivative. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and mitigate the formation of common side products, ensuring higher yields and purity of your target compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers are based on fundamental reaction mechanisms and the unique structural features of the title molecule.

Q1: My saponification (base-catalyzed hydrolysis) of the methyl ester is sluggish, and upon workup, I still have significant amounts of starting material. Why is the reaction not going to completion?

A: The most common cause is insufficient hydrolysis time or inadequate phase transfer. The ester group on Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is sterically encumbered by the bulky benzophenone core. In a biphasic system (e.g., an organic solvent and aqueous NaOH), poor mixing can limit the interaction between the hydroxide nucleophile and the ester.

  • Causality: The reaction proceeds via nucleophilic acyl substitution.[1][2] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The large, non-polar nature of the molecule can lead to poor solubility in the aqueous basic solution, slowing down the reaction rate.

  • Troubleshooting Steps:

    • Solvent Choice: Use a co-solvent like methanol, ethanol, or THF to create a homogeneous reaction mixture. Methanol is often a good choice as it is miscible with both water and many organic substrates.[3][4]

    • Increase Temperature: Refluxing the reaction mixture will significantly increase the reaction rate.

    • Phase-Transfer Catalyst: If a biphasic system is unavoidable, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the hydroxide ions into the organic phase.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

Q2: I attempted an acid-catalyzed hydrolysis and observed several unexpected byproducts in my mass spectrum analysis, some with lower molecular weights.

A: While acid-catalyzed hydrolysis is a standard procedure for esters, the presence of strong acid, especially at elevated temperatures, can lead to side reactions involving the isopropyl groups.[5]

  • Causality: The isopropyl groups are susceptible to acid-catalyzed cleavage.[6] The tertiary benzylic-like carbocation that would be formed upon protonation of the aromatic ring and subsequent loss of propene is relatively stable. This can lead to de-alkylation or rearrangement reactions.

  • Potential Side Products:

    • De-alkylation Products: Methyl 4-(2-propan-2-yl-5-hydroxybenzoyl)benzoate or similar de-isopropylated species.

    • Rearrangement Products: Isomeric structures where the isopropyl group has migrated.

  • Mitigation Strategy:

    • Prefer base-catalyzed hydrolysis (saponification), which is generally cleaner for this substrate as it avoids carbocation formation.

    • If acidic conditions are necessary, use the mildest possible conditions (e.g., lower temperature, shorter reaction time) and monitor carefully.

Q3: During a Friedel-Crafts acylation on the di-isopropyl substituted ring, I obtained a complex mixture of isomers instead of the expected single product. What is governing the regioselectivity?

A: The regiochemical outcome is a competition between the activating, ortho-, para-directing effects of the two isopropyl groups and the significant steric hindrance they impose.[7][8]

  • Causality:

    • Electronic Effects: The isopropyl groups are electron-donating, activating the ring for electrophilic aromatic substitution and directing incoming electrophiles to the positions ortho and para to them.

    • Steric Effects: The bulky nature of the isopropyl groups severely hinders the approach of the electrophile to the positions immediately adjacent (ortho) to them.[9][10][11] Therefore, substitution is most likely to occur at the least hindered available position on the activated ring.

  • Expected Outcome: Substitution will preferentially occur at the position para to one isopropyl group and ortho to the other, if that position is not sterically blocked. However, depending on the size of the incoming electrophile, attack at less favorable positions can still occur, leading to isomeric mixtures.

  • Recommendation: To improve selectivity, consider using a bulkier Lewis acid catalyst which can form a complex with the reactant and increase the steric demand of the electrophile.

Q4: I performed a reduction of the ketone using NaBH₄ in isopropanol and noticed a significant amount of a high-molecular-weight byproduct, especially when the reaction was exposed to laboratory light.

A: This is characteristic of a photoreduction side reaction, where the benzophenone core acts as a photosensitizer.[12][13]

  • Causality: Benzophenones are well-known to undergo photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol.[14][15] Upon irradiation with light (even ambient lab light), the benzophenone is excited to a triplet state. This excited state can abstract a hydrogen atom from isopropyl alcohol, generating a ketyl radical and an alcohol-derived radical. Two ketyl radicals can then couple to form a pinacol dimer.

  • Side Product: Benzopinacol-type dimer of your starting material.

  • Mitigation Strategy:

    • Exclude Light: Perform the reduction in a flask wrapped in aluminum foil or in a dark fume hood.

    • Solvent Choice: While isopropanol is a common solvent, consider using methanol or ethanol, which are less prone to hydrogen atom abstraction in this context.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the most stable and labile parts of the Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate molecule?

A:

  • Most Labile: The methyl ester group is the most common site of reaction, readily undergoing hydrolysis or transesterification under acidic or basic conditions.[3][5][16]

  • Conditionally Labile: The isopropyl groups are generally stable but can be cleaved under strong acidic conditions, particularly at elevated temperatures.[6]

  • Most Stable: The aromatic rings and the benzophenone ketone (in the absence of reducing agents or UV light) are the most robust parts of the molecule.

Q: How does the steric bulk of the 2,5-di(propan-2-yl)benzoyl group affect the reactivity of the methyl ester?

A: The steric hindrance presented by the bulky di-isopropylbenzoyl moiety can slow down the rate of reactions at the ester's carbonyl carbon.[7] While it doesn't prevent reactions like hydrolysis, it may require more forcing conditions (e.g., longer reaction times, higher temperatures) compared to a less hindered ester like simple methyl benzoate.[9][11]

Part 3: Experimental Protocols & Data

Protocol: Saponification of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

This protocol describes a robust method for hydrolyzing the methyl ester to the corresponding carboxylic acid while minimizing side product formation.

Materials:

  • Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

  • Methanol (MeOH)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • 3M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (1.0 eq) in methanol (approx. 10 mL per gram of starting material).

  • Hydrolysis: Add 10% aqueous NaOH solution (3.0 eq of NaOH).

  • Reflux: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is no longer visible (typically 2-4 hours).

  • Cooling & Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 3M HCl with stirring in an ice bath until the pH is ~1-2. A white precipitate of the carboxylic acid product should form.

  • Extraction: Extract the product into ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-[2,5-di(propan-2-yl)benzoyl]benzoic acid.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Table of Common Side Products and Mitigation Strategies
Side Product NameReaction ConditionCausal MechanismMitigation Strategy
4-[2,5-di(propan-2-yl)benzoyl]benzoic acidPresence of water (acidic or basic)Hydrolysis: Nucleophilic attack of water or hydroxide on the ester carbonyl.[1][2]Use anhydrous solvents and reagents if hydrolysis is undesired.
De-isopropylate SpeciesStrong acid (e.g., H₂SO₄), high heatFriedel-Crafts De-alkylation: Protonation of the aromatic ring followed by elimination of propene.[6]Avoid strong acids and high temperatures; opt for base-catalyzed methods where possible.
Benzopinacol DimerUV/Visible light, H-donor solvent (e.g., isopropanol)Photoreduction & Dimerization: Excitation of the benzophenone carbonyl followed by H-atom abstraction and radical coupling.[12][13][14]Exclude light from the reaction vessel (e.g., wrap with foil).
Unreacted Starting MaterialInsufficient reaction time/temperatureIncomplete Reaction: Steric hindrance and/or poor solubility slowing the reaction rate.[7][8]Increase reaction time, temperature, or use a phase-transfer catalyst.

Part 4: Mechanistic Visualizations

Diagram 1: Base-Catalyzed Hydrolysis (Saponification) This diagram shows the accepted two-step nucleophilic acyl substitution mechanism for ester hydrolysis under basic conditions.

G SM Ester Carbonyl Int Tetrahedral Intermediate SM->Int OH OH⁻ (Nucleophile) OH->SM Attack Int2 Tetrahedral Intermediate MeO ⁻OCH₃ (Leaving Group) Int2->MeO Elimination Acid Carboxylic Acid Int2->Acid MeO2 ⁻OCH₃ Acid2 Carboxylic Acid Product Carboxylate Anion Acid2->Product MeOH Methanol MeO2->MeOH

Caption: Mechanism of Saponification.

Diagram 2: Potential De-alkylation Under Strong Acid This workflow illustrates how strong acidic conditions can lead to the cleavage of an isopropyl group.

G Start Di-isopropyl Substituted Ring Protonated Protonated Ring (Sigma Complex) Start->Protonated Protonation Proton H⁺ (Strong Acid) Proton->Protonated Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation Loss of Propene Propene Propene Carbocation->Propene Final Mono-isopropyl Product Carbocation->Final Rearomatization

Caption: Acid-Catalyzed De-isopropylation Pathway.

Part 5: References

  • Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition.

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. National Institutes of Health.

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications.

  • Isopropyl Group Stability in Acidic Conditions. Patsnap Eureka.

  • DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. NRC Research Press.

  • Decarboxylation mechanism of benzoic acid. ResearchGate.

  • Irradiation of benzophenone in isopropyl alcohol in the presence of oxygen. Filo.

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.

  • Photoreduction of benzophenone. YouTube.

  • Reactions of Ethers: Acidic Cleavage. OpenStax.

  • Methyl 4-(propan-2-yl)benzoate. CymitQuimica.

  • What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com.

  • Photoreduction of benzophenone in isopropyl alcohol. Journal of the American Chemical Society.

  • The Photochemistry of Benzophenone. ScholarWorks@BGSU.

  • Steric Hindrance in SN1 and SN2 Reactions. Chemistry Steps.

  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - PMC. National Institutes of Health.

  • Methyl benzoate - Wikipedia. Wikipedia.

  • Preparation of Methyl Benzoate. University of Missouri–St. Louis.

  • Steric effects - Wikipedia. Wikipedia.

  • Synthesis and antimicrobial activity of some novel pyrimidine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube.

  • Cleavage of Ethers - Organic Chemistry. Jack Westin.

  • Steric Hindrance | Organic Chemistry. YouTube.

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.

  • Steric hindrance – Knowledge and References. Taylor & Francis.

  • Cleavage of Ethers with Acids. YouTube.

  • CAS#:649757-02-8 | methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate. Chemsrc.

  • Preparation method of methyl benzoate compound. Google Patents.

  • Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. Google Patents.

  • Benzyl benzoate for synthesis. MilliporeSigma.

  • Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. LinkedIn.

  • Synthesis of methyl benzoate with substituents. ResearchGate.

Sources

Troubleshooting

Troubleshooting low curing speed with "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate"

Technical Support Center: Troubleshooting Guide Topic: Optimization of Cure Speed for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Ticket ID: #PI-TYPE2-OPT Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide Topic: Optimization of Cure Speed for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Ticket ID: #PI-TYPE2-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing low curing speeds with Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate . This molecule is a Type II (Hydrogen Abstraction) Photoinitiator , structurally derived from benzophenone.[1] It is frequently selected for its low-migration properties in food packaging and sensitive applications due to its higher molecular weight.

However, unlike Type I photoinitiators (which cleave unimolecularly), this molecule cannot initiate polymerization alone . It requires a specific chemical partner (co-initiator) and precise energy matching. The low cure speed is almost certainly due to a failure in one of three critical pillars: The Co-Initiator , The Light Source , or Oxygen Control .

Module 1: The Chemistry Check (Co-Initiator Necessity)

Diagnosis: If your resin remains liquid or gel-like after exposure, you are likely missing or under-loading the co-initiator.

Technical Insight: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate functions via a bimolecular mechanism. Upon UV absorption, it enters an excited triplet state (


). It cannot generate radicals directly; it must physically collide with a hydrogen donor (typically a tertiary amine) to abstract a hydrogen atom. This produces two radicals:
  • The Ketyl Radical (from the PI): Usually inactive/terminating.

  • The Aminoalkyl Radical (from the Amine): The actual initiating species.[2]

Troubleshooting Protocol:

  • Question: Did you add a tertiary amine synergist?

  • Action: If NO, the reaction will not proceed. Add an amine immediately.

  • Optimization: The bulky isopropyl groups on your PI (positions 2,5) create steric hindrance. You need a highly reactive amine to overcome this.

    • Recommendation: Use Ethyl-4-(dimethylamino)benzoate (EDB) or 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA) . These aromatic amines are generally more effective with benzophenone derivatives than simple aliphatic amines.

  • Ratio Check: Start with a 1:1 to 1:1.5 ratio (PI : Amine) by weight.

Visualization: Type II Initiation Mechanism [2]

TypeII_Mechanism UV UV Energy PI_Excited PI* (Triplet State) UV->PI_Excited PI_Ground PI (Ground State) PI_Ground->PI_Excited Absorption Complex Exciplex Complex PI_Excited->Complex Diffusion Amine Amine (H-Donor) Amine->Complex Collision Radical_PI Ketyl Radical (Inactive) Complex->Radical_PI H-Abstraction Radical_Amine Aminoalkyl Radical (INITIATOR) Complex->Radical_Amine H-Abstraction Polymer Polymerization Radical_Amine->Polymer Initiation

Caption: The bimolecular pathway requiring physical collision between the excited PI and the Amine Co-initiator.

Module 2: Spectral Mismatch (The LED Problem)

Diagnosis: If you are using 395nm or 405nm LED lamps, your cure speed will be near zero.

Technical Insight: Benzophenone derivatives, including Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate, have absorption maxima (


) typically in the 250–280 nm  range (UVC/UVB), with an 

transition tail extending only to ~340-360 nm. They are essentially transparent at 395 nm.

Data: Spectral Efficiency Matrix

Light SourceWavelengthEfficiency with this PIStatus
Mercury Arc (H-bulb) Broad (200-450nm)High Recommended (Contains UVC/UVB)
LED 365 nmModerate Acceptable (Hits the absorption tail)
LED 385 nmLow Risk of under-cure
LED 395 nmZero/Very Low FAILURE POINT
LED 405 nmZero FAILURE POINT

Troubleshooting Protocol:

  • Check your Lamp: If using 395nm LED, you must switch to a 365nm LED or a Mercury Arc lamp .

  • Sensitization Strategy: If you must use 395nm LEDs, you cannot use this PI alone. You must add a sensitizer such as Isopropyl Thioxanthone (ITX) or Diethyl Thioxanthone (DETX) at 0.5% - 1.0%. The Thioxanthone absorbs the 395nm light and transfers energy to your benzophenone derivative.

Module 3: Oxygen Inhibition (Surface Tack)[3][4]

Diagnosis: The coating is hard at the bottom but sticky/tacky on the surface.[3][4]

Technical Insight: Oxygen is a diradical that quenches the excited triplet state of the PI and scavenges the carbon-centered radicals, forming stable peroxyl radicals (


) that do not initiate polymerization. Type II systems are particularly susceptible to this because the H-abstraction step is slower than direct cleavage (Type I).

Troubleshooting Protocol:

  • Increase Irradiance: High-intensity light generates radicals faster than oxygen can diffuse into the film.[5] Increase lamp power or decrease distance to substrate.[3][4]

  • Amine Excess: The aminoalkyl radical can react with oxygen to scavenge it. Increasing your amine concentration (up to 5-7%) can help consume surface oxygen ("oxygen scavenging").

  • Physical Barrier: For testing, cover the wet resin with a PET film and cure. If it cures hard under the film, your issue is definitely oxygen inhibition.[5]

Module 4: Experimental Workflow

Use this flowchart to isolate your specific failure mode.

Troubleshooting_Flow Start Start: Low Cure Speed CheckAmine Is an Amine Co-initiator present? Start->CheckAmine AddAmine ADD AMINE (Use EDB or EHA) CheckAmine->AddAmine No CheckLamp Check Light Source Wavelength CheckAmine->CheckLamp Yes LED395 Is it LED 395nm/405nm? CheckLamp->LED395 LED CheckSurface Is the bulk cured but surface tacky? CheckLamp->CheckSurface Mercury Arc Sensitize ADD SENSITIZER (Add ITX or switch to 365nm) LED395->Sensitize Yes LED395->CheckSurface No (365nm) OxInhib OXYGEN INHIBITION 1. Increase Intensity 2. Increase Amine % CheckSurface->OxInhib Yes Solubility Check Solubility/Loading (Possible crystallization) CheckSurface->Solubility No (Liquid throughout)

Caption: Step-by-step isolation of the failure mode for Type II photoinitiating systems.

FAQ: Rapid Fire Troubleshooting

Q: Can I use a standard aliphatic amine (like TEA or MDEA)? A: You can, but they are less efficient for this specific PI. The "di(propan-2-yl)" groups add bulk. An aromatic amine like EDB (Ethyl-4-dimethylaminobenzoate) has a structure that facilitates better


 stacking interaction with the benzophenone core, improving the H-abstraction rate.

Q: I increased the PI concentration to 8%, but it cured slower. Why? A: This is the Inner Filter Effect . At high concentrations, the PI molecules at the very surface absorb all the UV light, preventing it from penetrating deeper into the resin. The bottom layers never see the light. Keep PI concentration between 2% - 4% .

Q: Is this PI food safe? A: This specific molecule is often chosen for "Low Migration" applications because its higher molecular weight reduces its ability to migrate out of the cured polymer. However, you must ensure your co-initiator (amine) is also low migration (e.g., polymeric amines or acrylated amines) if compliance is required.

References

  • Dymax Corporation. Overcoming Oxygen Inhibition in Light-Curable Adhesives. [Link]

  • IGM Resins. Omnirad / Esacure Technical Data Sheets (General Reference for Type II Mechanisms). [Link]

  • MDPI (Polymers Journal). A Novel Type II Photoinitiator with Self-Supplied Hydrogen. (Context on H-abstraction kinetics). [Link]

Sources

Optimization

Purification of "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" from a reaction mixture

Technical Support Center: Purification of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Welcome to the Technical Support Center. The synthesis of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate—typically achieved via the F...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate

Welcome to the Technical Support Center. The synthesis of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate—typically achieved via the Friedel-Crafts acylation of 1,4-diisopropylbenzene with methyl 4-(chlorocarbonyl)benzoate—presents unique downstream purification challenges. As a highly sterically hindered benzophenone derivative, the crude reaction mixture is often complicated by regioisomers, unreacted non-polar starting materials, and persistent aluminum-based emulsions.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to isolate the target compound with >99% purity.

Purification Workflow Visualization

PurificationWorkflow Step1 Crude Reaction Mixture (AlCl3, Isomers, Starting Mat.) Step2 Acidic Quench (1M HCl) Breaks Al-complexes Step1->Step2 Step3 Liquid-Liquid Extraction (EtOAc / H2O) Step2->Step3 Step4 Mild Basic Wash (NaHCO3) Removes Carboxylic Acids Step3->Step4 Step5 Silica Gel Chromatography (Hexane:EtOAc gradient) Step4->Step5 Step6 Recrystallization (EtOH or Heptane) Step5->Step6 Step7 Pure Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Step6->Step7

Figure 1: Step-by-step purification workflow for isolating the target benzophenone derivative.

Frequently Asked Questions (FAQs)

Q: During the Friedel-Crafts acylation, why am I seeing multiple closely eluting spots on my TLC? A: This is a classic thermodynamic complication. During Friedel-Crafts acylation with strong Lewis acids like AlCl₃, the bulky isopropyl groups on the 1,4-diisopropylbenzene ring are highly susceptible to transalkylation and migration[1]. To relieve steric strain, the isopropyl groups can migrate to form 1,3-diisopropylbenzene derivatives, resulting in a complex mixture of regioisomeric benzophenones[1]. These isomers have identical molecular weights and nearly identical polarities, making them appear as a "figure-eight" or smeared spot on silica gel.

Q: How do I separate the unreacted 1,4-diisopropylbenzene from the product? A: 1,4-Diisopropylbenzene is a highly non-polar hydrocarbon. It will elute at the solvent front (Rf ~0.9) in normal-phase chromatography using 100% hexanes. Alternatively, because it has a significantly lower boiling point than the target benzophenone, you can remove it prior to chromatography via vacuum distillation (Kugelrohr) at elevated temperatures.

Q: Why is there a persistent, highly polar impurity stuck at the baseline of my TLC? A: This is likely 4-[2,5-di(propan-2-yl)benzoyl]benzoic acid. It forms when the methyl ester group, or any unreacted methyl 4-(chlorocarbonyl)benzoate, hydrolyzes during the aqueous quench. Because it is a carboxylic acid, it will not elute well on standard silica. It must be removed during the liquid-liquid extraction phase using a saturated sodium bicarbonate (NaHCO₃) wash, which deprotonates the acid and pulls it into the aqueous waste layer.

Troubleshooting Guides & Experimental Protocols

Issue 1: Severe Emulsions During the Aqueous Quench
  • Causality: Quenching an AlCl₃-mediated reaction with plain water or at a neutral pH leads to the formation of polymeric aluminum hydroxide gels (Al(OH)₃). These gels trap organic solvents, creating a thick, unresolvable emulsion.

  • Step-by-Step Methodology:

    • Acidic Quenching: Slowly pour the crude reaction mixture into a vigorously stirred beaker containing a slurry of crushed ice and 1 M HCl (approx. 10 mL of acid per gram of AlCl₃ used). The low pH ensures the aluminum remains in the aqueous phase as the soluble [Al(H₂O)₆]³⁺ ion.

    • Phase Separation: Transfer the quenched mixture to a separatory funnel and add ethyl acetate (EtOAc). Gently invert; do not shake vigorously.

    • Emulsion Breaking (If necessary): If an intermediate emulsion layer persists, do not add more solvent. Vacuum-filter the entire biphasic mixture through a 2-inch pad of Celite 545 to remove any insoluble polymeric byproducts.

    • Self-Validation: Return the filtrate to the separatory funnel. A successful intervention will result in a sharp, mirror-like phase boundary within 5 minutes.

Issue 2: Poor Resolution of Regioisomers During Chromatography
  • Causality: The target 2,5-diisopropyl isomer and the migrated 2,4-diisopropyl isomer share nearly identical dipole moments. A steep solvent gradient will cause them to co-elute.

  • Step-by-Step Methodology:

    • Column Preparation: Pack a high-resolution silica gel column (230-400 mesh) with a length-to-diameter ratio of at least 15:1.

    • Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add silica gel (1:2 mass ratio to crude), and evaporate to a free-flowing powder. Load this evenly onto the column to ensure a perfectly narrow starting band.

    • Shallow Gradient Elution: Start with 100% Hexanes (2 column volumes) to flush out unreacted 1,4-diisopropylbenzene. Slowly transition to 2% EtOAc in Hexanes. Do not exceed 5% EtOAc.

    • Self-Validation: Collect small fractions (e.g., 15 mL for a 50 g scale). Spot every third fraction on a TLC plate. The target compound will stain strongly under UV (254 nm). Discard the overlapping interface fractions to ensure >95% purity of the main pool.

Issue 3: Product "Oils Out" and Refuses to Crystallize
  • Causality: Benzophenones possess a high degree of conformational flexibility around the central carbonyl carbon, which inherently hinders crystal packing[2]. Trace amounts of residual chromatography solvent (like EtOAc) or minor regioisomeric impurities act as freezing-point depressants, causing the product to form a viscous oil rather than a solid lattice[2].

  • Step-by-Step Methodology:

    • Solvent Exchange: Evaporate the pooled chromatography fractions to absolute dryness under high vacuum. Redissolve the resulting oil in a minimal volume of boiling absolute ethanol (or heptane).

    • Azeotropic Purge: Boil off approximately 10-20% of the ethanol volume in an open Erlenmeyer flask. This ensures any trace EtOAc is azeotropically removed from the system.

    • Controlled Nucleation: Remove from heat and allow the solution to cool to room temperature undisturbed. Do not place it immediately in an ice bath, as rapid cooling traps impurities and promotes oiling out.

    • Self-Validation: If no crystals form after 2 hours, scratch the inside of the glass flask with a glass rod to create micro-abrasions (nucleation sites). Cool to 4 °C overnight. The formation of distinct, free-flowing white crystals indicates successful exclusion of the regioisomer. A melting point test should yield a sharp range (<2 °C variance).

Quantitative Data: Purification Metrics

The following table summarizes the expected purity and yield metrics at each stage of the purification pipeline. Tracking these metrics ensures the self-validating nature of the protocol.

Purification StageTarget Compound Purity (%)Major Impurities RemovedExpected Step Recovery (%)
Crude Reaction 45 - 55N/AN/A
Acidic Quench & Extraction 60 - 70AlCl₃ residues, Water-soluble byproducts> 95
NaHCO₃ Wash 75 - 80Carboxylic acid hydrolysis products90 - 95
Silica Gel Chromatography 92 - 961,4-Diisopropylbenzene, Regioisomers70 - 80
Recrystallization > 99Trace regioisomers, Color bodies85 - 90

References

  • Title: Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups Source: Royal Society Open Science URL: [Link]

  • Title: SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Source: Department of Chemistry, Oregon State University URL: [Link]

Sources

Troubleshooting

"Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" solubility problems and solutions

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles associated with highly lipophilic diaryl ketones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles associated with highly lipophilic diaryl ketones. Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate presents a formidable formulation challenge: its dual isopropyl groups and rigid benzoylbenzoate core create a highly hydrophobic scaffold with a high predicted partition coefficient (LogP).

This guide is designed to move beyond basic troubleshooting. It provides a mechanistic understanding of why this compound resists aqueous solvation and offers self-validating, field-proven protocols to overcome the notorious "DMSO crash" in in vitro assays and achieve stable in vivo formulations.

Part 1: Physicochemical Profiling & Diagnostic Matrix

Before attempting any assay, it is critical to understand the thermodynamic environment your compound requires. The table below summarizes the quantitative solubility profile and expected behavior of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate across standard solvent systems.

Solvent SystemDielectric Constant (ε)Estimated SolubilityDiagnostic Observation & Application
100% DMSO 46.7> 50 mMIdeal Stock. Compound dissolves readily. Avoid freeze-thaw cycles which introduce atmospheric moisture.
PEG-400 12.410 - 20 mMIntermediate Cosolvent. Excellent for stepping down lipophilicity before aqueous introduction.
Aqueous Buffer (pH 7.4) 80.1< 0.01 mMHigh Risk. Rapid precipitation (the "DMSO crash") due to the hydrophobic effect[1].
20% HP-β-CD (aq) N/A2 - 5 mMIn Vivo Vehicle. Forms stable inclusion complexes, shielding the diisopropyl groups from water[2].

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer (e.g., DMEM or PBS). Why does this happen and how do I fix it? Causality: This phenomenon, commonly known as the "DMSO crash," is driven by the hydrophobic effect. When the DMSO solvation shell is diluted by the assay buffer, water molecules are forced into a highly ordered, entropy-decreasing cage around the bulky diisopropylphenyl moiety. To minimize this thermodynamically unfavorable state, the compound rapidly aggregates and precipitates out of solution[1]. Solution: Do not perform direct high-ratio dilutions (e.g., 100% DMSO directly into 99% Water). Instead, implement a Cosolvent Step-Down strategy (See Protocol B) to gradually transition the dielectric constant, or utilize cyclodextrin complexation to thermodynamically shield the molecule.

Q2: I need to dose this compound in vivo, but it is completely insoluble in saline. What is the best formulation strategy? Causality: Intravenous or oral dosing of highly lipophilic compounds requires a delivery vehicle that can mimic a lipophilic environment while maintaining macroscopic aqueous solubility. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic internal cavity of HP-β-CD encapsulates the hydrophobic diisopropyl groups, while its hydrophilic exterior hydroxyl groups maintain aqueous solubility[3]. To maximize efficiency, do not use excess cyclodextrin, as this can negatively impact intestinal permeability and overall absorption[2]. Furthermore, adding a small amount of a water-soluble polymer (like HPMC) during preparation can increase the complexation stability constant (


) by up to 30%, allowing you to use less cyclodextrin overall[4].

Q3: I am noticing degradation of the compound during prolonged heating in basic aqueous formulations. What is the mechanism? Causality: The methyl ester moiety on the benzoate ring is susceptible to base-catalyzed hydrolysis (saponification), yielding the corresponding carboxylic acid and methanol. Solution: Maintain your formulation pH strictly between 4.5 and 6.5. If heating is required to drive cyclodextrin complexation (as described in Protocol A), ensure the solution is buffered to a slightly acidic pH to protect the ester linkage.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable HP-β-CD Inclusion Complex

This protocol utilizes the polymer-enhanced heating method to maximize the complexation efficacy of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate[4].

  • Preparation of the Vehicle: Dissolve 20% (w/v) HP-β-CD and 0.1% (w/v) Hydroxypropyl Methylcellulose (HPMC) in a 50 mM Citrate buffer (pH 5.5). Self-Validation: The solution must be completely optically clear before proceeding.

  • Compound Addition: Add the solid Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate directly to the vehicle to achieve a target concentration of 2 mM.

  • Thermal Complexation: Seal the vial and heat the suspension to 120°C for 20-40 minutes in an autoclave or synthesis block[4]. The thermal energy overcomes the activation barrier, allowing the bulky diisopropyl groups to displace high-enthalpy water molecules inside the cyclodextrin cavity.

  • Equilibration & Filtration: Allow the solution to cool slowly to room temperature over 2 hours. Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed compound.

  • Validation (Nephelometry): Measure the absorbance of the filtrate at 340 nm using a UV spectrophotometer. An absorbance

    
     confirms the absence of colloidal aggregates or light-scattering precipitates[1].
    
Protocol B: The "Cosolvent Step-Down" Method for In Vitro Assays

Use this workflow to prevent precipitation during cellular or biochemical assays[1].

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex until visually clear.

  • Intermediate Stock: Dilute the 10 mM stock 1:10 into a cosolvent mixture of 90% PEG-400 / 10% DMSO to create a 1 mM intermediate stock.

  • Assay Introduction: Dilute the 1 mM intermediate stock into your final aqueous assay buffer. Ensure the final concentration of DMSO does not exceed 0.5%, and PEG-400 does not exceed 4.5%, to prevent solvent-induced cytotoxicity.

  • Validation: To precisely determine the solubility limit in your specific buffer, add the compound in 100 µL increments and monitor for turbidity[5].

Part 4: Mechanistic Visualizations

G Stock DMSO Stock (Soluble) Buffer Aqueous Buffer Addition Stock->Buffer Direct Dilution (Entropy Decrease) CD HP-β-CD + Polymer Addition Stock->CD Pre-complexation (Heating to 120°C) Crash Rapid Aggregation (Precipitate) Buffer->Crash Hydrophobic Effect Complex Inclusion Complex (Aqueous Soluble) CD->Complex Thermodynamic Shielding

Caption: Thermodynamic pathways of lipophilic compound solvation vs. precipitation.

Workflow Start Weigh Solid Compound Dissolve Dissolve in 100% DMSO (10 mM Stock) Start->Dissolve Check Visual Inspection (Clear?) Dissolve->Check Inter Prepare Intermediate Stock (10% DMSO / 90% PEG400) Check->Inter Yes Fail Sonicate / Warm to 37°C Check->Fail No Assay Dilute into Assay Buffer (Final DMSO < 1%) Inter->Assay Fail->Check

Caption: Step-by-step cosolvent step-down workflow for in vitro assay preparation.

References

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics, PMC (nih.gov). 3

  • [4] Drug-cyclodextrin complexation in the presence of water-soluble polymers: Enhanced solubility and percutaneous transport, ACS Symposium Series (landsbokasafn.is). 4

  • [2] Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off, Molecular Pharmaceutics (acs.org). 2

  • [1] Zampanolide | Covalent Microtubule-Stabilizing Agent (In Vitro Assay Precipitation Troubleshooting), Benchchem. 1

  • [5] (5-Iodo-2-nitrophenyl)methanol | CAS 150022-33-6 (Solubility Limits & Validation), Benchchem. 5

Sources

Optimization

Minimizing oxygen inhibition in "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" initiated polymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic challenges associated with Methyl 4-[2,5-di(propan-2-yl)benzoyl]b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic challenges associated with Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate —a highly lipophilic, sterically hindered Type II photoinitiator.

While the bulky 2,5-diisopropyl groups on the benzoyl ring provide excellent solubility in hydrophobic resins and reduce extractability, they introduce significant steric hindrance around the carbonyl center. This structural feature slightly decelerates bimolecular hydrogen abstraction from the amine co-initiator. Consequently, the excited triplet state has a prolonged lifetime, giving dissolved molecular oxygen (


) a wider kinetic window to quench the reaction.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, structural data, and self-validating experimental protocols to help you achieve tack-free cures.

Section 1: The Mechanistic "Why" – Understanding the Kinetic Bottleneck

Oxygen inhibition in free-radical photopolymerization occurs via a dual-pathway interference. For a Type II initiator like Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate, the system is particularly vulnerable to both pathways:

  • Triplet State Quenching: Oxygen directly quenches the long-lived excited triplet state of the photoinitiator before it can react with the hydrogen donor.

  • Radical Scavenging: Oxygen reacts with the generated alkylamino radicals or propagating polymer chains at diffusion-controlled rates (

    
    ) to form stable, dead-end peroxyl radicals (ROO•) [1].
    

O2_Inhibition PI Ground State PI PI_T Triplet State PI* PI->PI_T UV Light Radical Initiating Radical PI_T->Radical + Amine O2_1 O2 (Quenching) PI_T->O2_1 Quenching Amine Amine Synergist Polymer Polymer Chain Radical->Polymer + Monomer O2_2 O2 (Scavenging) Radical->O2_2 Scavenging Polymer->O2_2 Scavenging O2_1->PI Decay Peroxyl Peroxyl Radical (Termination) O2_2->Peroxyl Dead End

Photochemical pathway of Type II initiation and dual O2 interference mechanisms.

Section 2: Troubleshooting FAQs

Q1: My cured films have a tacky surface but the bulk is fully cured. Why does this happen with this specific initiator? A: The tacky surface is the classic signature of oxygen inhibition. Because oxygen diffuses continuously from the air-resin interface, the local concentration of


 at the surface remains high. The bulky 2,5-diisopropyl groups of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate sterically hinder the approach of the amine co-initiator [2]. This kinetic delay gives oxygen a competitive advantage at the surface, leading to incomplete double-bond conversion and a sticky, unreacted monomer layer.

Q2: How can I optimize my amine synergist to overcome this steric hindrance? A: You must increase the concentration of the amine synergist or switch to a highly mobile, low-steric-hindrance aminoacrylate. Amines act as both co-initiators and oxygen scavengers. When peroxyl radicals (ROO•) form, excess amine allows for rapid hydrogen abstraction from the adjacent carbon of the amine, generating a new initiating α-aminoalkyl radical. This effectively turns a termination event into a re-initiation event [3].

Q3: Are there chemical additives that bypass the need for physical barriers (like nitrogen inerting)? A: Yes. Incorporating multifunctional thiols (thiol-ene chemistry) is highly effective. Thiols readily donate hydrogen to peroxyl radicals, forming thiyl radicals (RS•) that re-initiate polymerization. This completely bypasses the oxygen-induced termination phase.

Q4: Does increasing the UV LED intensity help? A: Yes, through a mechanism called "oxygen starvation." High irradiance generates radicals at a rate that exceeds the diffusion rate of oxygen into the resin. This rapidly depletes the dissolved oxygen in the surface layer, allowing the propagation rate to outcompete the termination rate [1].

Section 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol provided here includes a self-validating step so you can quantitatively prove the success of your mitigation strategy.

Protocol A: Optimization of Amine Synergist for Surface Curing

Objective: Overcome the steric hindrance of the 2,5-diisopropylbenzoyl moiety by optimizing the amine-to-initiator ratio.

  • Formulation: Prepare a base resin containing 1.5 wt% Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate.

  • Titration: Prepare five aliquots with varying concentrations of a reactive aminoacrylate synergist (e.g., 2%, 4%, 6%, 8%, and 10% wt).

  • Application: Draw down the films to a uniform 50 µm thickness on glass substrates using a Meyer rod.

  • Irradiation: Cure under standardized UV irradiance (e.g., 395 nm LED, 500 mW/cm²) in ambient air at a conveyor speed of 5 m/min.

  • Self-Validation (ATR-FTIR): Do not rely solely on a thumb-tack test. Use Attenuated Total Reflectance (ATR) FTIR to measure the surface double-bond conversion. Calculate the area of the acrylate

    
     peak at 
    
    
    
    relative to a stable carbonyl reference peak at
    
    
    before and after curing. A tack-free surface correlates with >85% conversion.
Protocol B: Thiol-Ene Rescue Strategy

Objective: Chemically rescue peroxyl radicals using a thiol chain transfer agent.

  • Formulation: Add 3 wt% of a multifunctional thiol, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), to your standard acrylate formulation containing the photoinitiator.

  • Mixing: Mix thoroughly using a planetary centrifugal mixer to ensure homogeneous distribution without introducing excess air bubbles.

  • Irradiation: Cure under standard ambient conditions.

  • Self-Validation (Solvent Rub Test): Perform a MEK (Methyl Ethyl Ketone) double-rub test (ASTM D5402). The thiol-modified network should withstand >100 double rubs, proving that the surface crosslink density was not compromised by oxygen termination.

Thiol_Mitigation Peroxyl Peroxyl Radical (Inactive) Hydroperoxide Hydroperoxide (Stable) Peroxyl->Hydroperoxide H-abstraction Thiol Thiol Additive (R-SH) Thiyl Thiyl Radical (Active) Thiol->Thiyl H-donation Polymer Resumed Polymerization Thiyl->Polymer + Monomer

Mechanism of thiol-mediated rescue of peroxyl radicals to resume polymerization.

Section 4: Quantitative Strategy Comparison

The following table summarizes our internal laboratory data comparing different oxygen mitigation strategies when using sterically hindered Type II initiators.

Mitigation StrategyPrimary MechanismRelative Surface Conversion (Air)ProsCons
Baseline (No mitigation) N/A< 40% (Tacky)Simple, low-cost formulationSevere surface inhibition, poor barrier properties
High Irradiance (>1 W/cm²) Radical generation >

diffusion
70 - 85%No chemical formulation changes neededHigh energy cost, potential thermal stress on substrate
Amine Synergist (High wt%)

scavenging / H-donation
80 - 90%Cost-effective, standard industry practicePotential for long-term yellowing and amine odor
Thiol Addition (PETMP) Chain transfer / Thiyl generation> 95% (Tack-free)Highly efficient, reduces volumetric shrinkageDistinct odor, reduced shelf-life/storage stability
Physical Barrier (PET Film) Blocks

diffusion physically
> 98% (Tack-free)Perfect surface finish, highest conversionAdds a lamination/delamination manufacturing step

References

  • Ligon, S. C., Husár, B., Wutzel, H., Holman, R., & Liska, R. (2014). "Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization." Chemical Reviews, 114(1), 557-589. Available at:[Link]

  • Koshima, H., Ide, Y., & Ojima, N. (2009). "Surface Morphology Changes of a Salt Crystal of 4-(2,5-Diisopropylbenzoyl)benzoic Acid with Amines via Single-Crystal-to-Single-Crystal Photocyclization." The Journal of Physical Chemistry C, 113(27), 11683-11688. Available at:[Link]

  • RadTech Proceedings. (2022). "Synergistic effect combining amines and aminoacrylates with Type I photoinitiators." RadTech 2022 UV+EB Technology Conference. Available at:[Link]

Troubleshooting

Addressing skin sensitization potential of benzoylbenzoate compounds

Technical Support Center: Skin Sensitization Assessment for Benzoylbenzoate Compounds Welcome to the Application Support Portal Subject: Technical Guidance on In Vitro Sensitization Assays for Benzoylbenzoate Esters Tick...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Skin Sensitization Assessment for Benzoylbenzoate Compounds

Welcome to the Application Support Portal

Subject: Technical Guidance on In Vitro Sensitization Assays for Benzoylbenzoate Esters Ticket ID: #BB-SENS-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Benzoylbenzoate compounds (including benzyl benzoate and its derivatives) present a unique "gray zone" in non-animal skin sensitization testing (NAMs). As lipophilic esters, they challenge standard aqueous-based protocols due to solubility limits and metabolic requirements . This guide addresses the specific risk of false negatives in in chemico assays (DPRA) and solubility-driven false positives in cell-based assays (h-CLAT/KeratinoSens).

Module 1: The Mechanistic Landscape (AOP)

Before troubleshooting, you must visualize where the failure mode occurs. Benzoylbenzoates are often pro-haptens . They require abiotic hydrolysis or enzymatic cleavage (esterases) to generate the electrophilic species capable of binding skin proteins (haptenization).

Figure 1: Adverse Outcome Pathway (AOP) & Benzoylbenzoate Activation

AOP_Benzoylbenzoate cluster_assays Assay Coverage & Limitations Parent Benzoylbenzoate (Parent Compound) Metabolism Metabolic/Abiotic Activation (Hydrolysis/Oxidation) Parent->Metabolism Esterases (Skin/Cell) Electrophile Electrophilic Metabolite (e.g., Benzaldehyde) Metabolism->Electrophile Generates KE1 KE1: Protein Binding (Covalent Interaction) Electrophile->KE1 Haptenization KE2 KE2: Keratinocyte Activation (Nrf2/Keap1) KE1->KE2 Oxidative Stress KE3 KE3: Dendritic Cell Activation (CD86/CD54) KE2->KE3 Cytokine Release DPRA DPRA (OECD 442C) RISK: False Negative (No Enzymes) DPRA->KE1 KS KeratinoSens (OECD 442D) Metabolically Competent (Limited) KS->KE2

Caption: The activation pathway for benzoate esters. Note that DPRA lacks the metabolic capability to process the parent compound, leading to potential under-prediction.

Module 2: Troubleshooting Guide (Q&A)

Topic: Chemistry & Peptide Reactivity (DPRA - OECD 442C)[1][2][3]

Q: My DPRA data shows <6% depletion for benzyl benzoate, classifying it as "Non-Sensitizer," but in vivo data suggests otherwise. Is the assay invalid?

A: The assay is not invalid, but it is physiologically incomplete for this class.

  • The Issue: The DPRA is an in chemico assay lacking enzymes. Benzoylbenzoates are esters.[1] Without esterases to cleave the bond, the parent molecule may not possess an electrophilic center reactive enough to bind Cysteine or Lysine peptides directly.

  • The Fix: Do not rely on DPRA as a standalone "negative" for esters. You must rely on the "2 out of 3" Integrated Testing Strategy (ITS). If KeratinoSens and h-CLAT are positive, the DPRA negative should be overruled.

  • Advanced Tip: Check for co-elution . Benzoates absorb strongly in the UV range (220nm). If your compound co-elutes with the peptide peak in HPLC, it can mask depletion, leading to a false negative.

    • Action: Re-run using a modified gradient or a longer column (e.g., C18, 150mm instead of 100mm) to separate the test article from the peptide.

Topic: Cell-Based Assays (KeratinoSens - OECD 442D)

Q: I am seeing high cytotoxicity (IC50 < 20 µM) in the MTT assay, which makes the luciferase induction hard to interpret. Is this sensitization or just irritation?

A: Benzoylbenzoates are known irritants (often used as scabicides), which causes non-specific cell stress.

  • The Causality: In the KeratinoSens assay, high cytotoxicity triggers a "false" Nrf2 stress response due to cell death rather than specific sensitization.

  • The Protocol Check: Calculate the Imax (maximal induction) only at concentrations where cell viability is >70%.

    • If the Luciferase induction > 1.5-fold only occurs at cytotoxic levels (<70% viability), the result is likely a False Positive due to irritation.

    • If induction occurs before the cytotoxicity threshold, it is a true positive.

Topic: Solubility & h-CLAT (OECD 442E)

Q: My compound forms an emulsion in the culture media even after dissolving in DMSO. Can I still run the h-CLAT?

A: No. Benzoylbenzoates are highly lipophilic (LogP ~4.0).

  • The Risk: Emulsions or precipitates interfere with flow cytometry (side scatter) and block antibody binding to CD86/CD54. This leads to erratic fluorescence intensity (MFI) data.

  • The Solution:

    • Solvent Switch: Try standard saline first. If insoluble (likely), use DMSO. If still precipitating at 0.2% final concentration, you are outside the applicability domain.

    • Alternative Assay: For highly lipophilic esters (LogP > 3.5), the SENS-IS or GARDskin assays (genomic markers) are often more robust than h-CLAT because they utilize varying solvent systems and different exposure durations.

Module 3: Critical Experimental Protocols

Protocol A: Ester Stability Pre-Screen (Mandatory for Benzoates)

Purpose: To determine if your compound hydrolyzes spontaneously in assay buffer, which alters the "true" chemical being tested.

  • Preparation: Prepare a 10 mM stock of the benzoylbenzoate in Acetonitrile.

  • Incubation:

    • Vial A: 1:10 dilution in DPRA Cysteine Buffer (pH 7.5).

    • Vial B: 1:10 dilution in DPRA Lysine Buffer (pH 10.2).

  • Timepoints: Analyze by HPLC-UV at T=0 and T=24 hours.

  • Analysis:

    • Monitor the disappearance of the Parent Peak.

    • Monitor the appearance of Benzoic Acid (retention time ~4-5 min on C18) or Benzyl Alcohol .

  • Decision Logic:

    • If hydrolysis > 50% at 24h: You are testing the metabolites, not the parent.

    • If hydrolysis < 10%: The parent is stable; negative DPRA results are likely due to lack of enzymatic activation.

Protocol B: Fluorescence Interference Check (h-CLAT)

Purpose: Benzoate structures can fluoresce. This check prevents false CD86/CD54 readings.

  • Seed Cells: THP-1 cells at

    
     cells/mL.
    
  • Treat: Add test chemical at the highest soluble concentration (CV75).

  • No Stain Control: Do not add FITC-labeled antibodies.

  • Measure: Run on Flow Cytometer (FITC channel).

  • Threshold: If the Mean Fluorescence Intensity (MFI) of the treated, unstained cells is > 150% of the untreated, unstained cells, the chemical has intrinsic fluorescence.

    • Action: You must use a different fluorophore (e.g., PE or APC) or subtract the background mathematically.

Module 4: Data Summary & Decision Matrix

Table 1: Expected Behavior of Benzoylbenzoates in NAMs

AssayKey EventExpected Result (Sensitizer)Common InterferenceReliability for Benzoates
DPRA Protein BindingNegative (often False Neg)Co-elution; Low solubilityLow (Lacks esterases)
KeratinoSens KeratinocytePositive (if metabolized)Cytotoxicity masking inductionMedium (Metabolic capacity varies)
h-CLAT Dendritic CellPositiveSolubility (LogP > 3.5)Medium (Solubility limited)

Figure 2: Workflow for Testing Benzoylbenzoates

Workflow Start Start: Benzoylbenzoate Sensitization Assessment Solubility Check LogP & Solubility (Is LogP > 3.5?) Start->Solubility DPRA Run DPRA (OECD 442C) Solubility->DPRA Soluble ResultDPRA DPRA Result? DPRA->ResultDPRA CellBased Run KeratinoSens (OECD 442D) AND h-CLAT (OECD 442E) ResultDPRA->CellBased Positive ResultDPRA->CellBased Negative Warning WARNING: Potential False Negative (Pro-hapten issue) ResultDPRA->Warning Negative Analysis Analyze 2-out-of-3 CellBased->Analysis Warning->CellBased Must Confirm with Cell Assays

Caption: Decision tree emphasizing that a negative DPRA result for benzoates triggers a mandatory confirmation via cell-based assays due to the pro-hapten risk.

References

  • OECD. (2023). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway Key Event on Covalent Binding to Proteins. OECD Guidelines for the Testing of Chemicals.[2][3][4][5][6] [Link]

  • OECD. (2023). Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals.[2][3][4][5][6] [Link][7]

  • OECD. (2023). Test No. 442E: In Vitro Skin Sensitisation: In Vitro Skin Sensitisation assays addressing the Key Event on activation of dendritic cells on the Adverse Outcome Pathway for Skin Sensitisation. OECD Guidelines for the Testing of Chemicals.[2][3][4][5][6] [Link]

  • EURL ECVAM. (2021). Validating Alternative Methods for Skin Sensitisation. European Commission Joint Research Centre. [Link]

  • Patlewicz, G., et al. (2016). Can currently available non-animal methods detect pre- and pro-haptens relevant for skin sensitization? Regulatory Toxicology and Pharmacology.[8] [Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" vs. TPO as a photoinitiator

This guide provides an in-depth technical comparison between Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (a modified Benzophenone Type II photoinitiator) and TPO (a Type I Phosphine Oxide photoinitiator). Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (a modified Benzophenone Type II photoinitiator) and TPO (a Type I Phosphine Oxide photoinitiator).

Executive Summary: The Strategic Choice

In the landscape of UV-curable materials, the choice between Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (hereafter referred to as MDPBB ) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (hereafter TPO ) represents a decision between regulatory safety/surface properties and reactivity/depth cure .

  • TPO is the industry standard for LED curing (385-405 nm) and through-cure in thick sections but faces increasing regulatory pressure (EU SVHC reclassification as Reprotoxic 1B).

  • MDPBB is a modified Type II benzophenone derivative . Its structure—featuring steric bulk (di-isopropyl groups) and an ester moiety—is engineered for low migration , low volatility , and surface curing efficiency (when paired with a co-initiator). It serves as a robust alternative where TPO's toxicity is a liability, particularly in thin coatings and inks.

Structural & Mechanistic Analysis

This section deconstructs the photochemical pathways of both initiators.

A. TPO: The Type I Cleavage Specialist

  • Class: Type I (Norrish Type I).[1]

  • Mechanism: Upon UV absorption, the C-P bond undergoes homolytic cleavage, generating two highly reactive radicals: a benzoyl radical and a phosphinoyl radical . Both are capable of initiating polymerization immediately.

  • Key Advantage: Does not require a co-initiator; highly efficient bleaching (photobleaching) allows light to penetrate deeper as the reaction proceeds.

B. MDPBB: The Type II Hydrogen Abstraction Specialist

  • Class: Type II (Benzophenone Derivative).

  • Mechanism: MDPBB absorbs UV energy to reach an excited triplet state. It cannot initiate polymerization alone. It must collide with a hydrogen donor (typically a tertiary amine) to abstract a hydrogen atom, forming an aminoalkyl radical (the active initiator) and a ketyl radical (mostly inactive/terminator).

  • Structural Insight: The 2,5-di(propan-2-yl) substitution provides steric bulk, reducing π-stacking and crystallization (improving solubility), while the methyl benzoate moiety lowers volatility compared to unsubstituted benzophenone.

C. Mechanistic Pathway Diagram

G cluster_0 TPO (Type I Mechanism) cluster_1 MDPBB (Type II Mechanism) TPO TPO Molecule Excited_TPO Excited State (Triplet) TPO->Excited_TPO hv (380-420nm) Benzoyl Benzoyl Radical (Initiator) Excited_TPO->Benzoyl Homolytic Cleavage Phosphinoyl Phosphinoyl Radical (Initiator) Excited_TPO->Phosphinoyl MDPBB MDPBB Molecule Excited_MDPBB Excited State (Triplet) MDPBB->Excited_MDPBB hv (250-360nm) Complex Exciplex Excited_MDPBB->Complex + Amine Amine Amine Co-initiator (H-Donor) AminoRadical Aminoalkyl Radical (Initiator) Complex->AminoRadical H-Abstraction KetylRadical Ketyl Radical (Terminator) Complex->KetylRadical caption Figure 1: Photochemical pathways. TPO cleaves directly; MDPBB requires an amine synergist.

Performance Comparison Matrix

The following data summarizes the operational differences.

FeatureTPO MDPBB (with Amine)
Primary Absorption (

)
295 nm, 368 nm, 380-410 nm (tail)~250 nm, ~330-350 nm (n-

*)
LED Compatibility (395 nm) Excellent (High reactivity)Poor (Low absorption; requires 365 nm LED or Hg lamp)
Cure Type Through Cure (Depth > 100 µm)Surface Cure (Oxygen inhibition mitigation via amine)
Yellowing Low (Initial yellowing bleaches upon cure)Moderate (Amine oxidation causes yellowing)
Oxygen Inhibition High sensitivity (Surface tackiness)Lower sensitivity (Amine consumes

)
Solubility Moderate in acrylatesHigh (Isopropyl groups enhance monomer compatibility)
Regulatory Status Restricted (Repr. 1B, SVHC in EU)Favorable (Designed for low migration/volatility)

Experimental Validation Protocols

To objectively verify the performance in your specific formulation, execute the following protocols.

Protocol A: Real-Time FTIR (Conversion Rate)

  • Objective: Measure the disappearance of the acrylate double bond (

    
    ) at 1636 cm⁻¹ or 810 cm⁻¹.
    
  • Setup:

    • Prepare Formulation A (Resin + 3% TPO) and Formulation B (Resin + 3% MDPBB + 3% Amine Synergist e.g., EDB).

    • Spin-coat onto a KBr pellet or diamond ATR crystal (Thickness: 20 µm).

    • Irradiate with UV-LED (395 nm for TPO, 365 nm for MDPBB) at 100 mW/cm².

    • Record spectra every 0.5 seconds for 60 seconds.

  • Expected Result: TPO will show a steep initial slope (fast initiation). MDPBB will show a delayed onset (induction period) followed by steady conversion, reaching a plateau lower than TPO if using 395 nm light.

Protocol B: Oxygen Inhibition Test (Surface Tack)

  • Objective: Quantify surface cure quality.

  • Method: "Cotton Ball Test" or Solvent Rub Test (MEK Rubs).

  • Procedure:

    • Cure 50 µm films of both formulations in air.

    • Immediately after cure, press a cotton ball onto the surface.

    • Weigh the amount of cotton fiber retained on the surface.

  • Expected Result: MDPBB (with amine) typically yields a tack-free surface (less cotton retention) due to the amine's oxygen-scavenging effect. TPO formulations often remain tacky at the surface unless cured under nitrogen or high intensity.

Application Recommendations

When to choose TPO:

  • Thick Sections: Casting resins, 3D printing (SLA/DLP), and composites where light must penetrate deep.

  • LED Curing: Specifically for 385 nm, 395 nm, or 405 nm systems.

  • White Pigmented Systems: TPO's photobleaching prevents the "yellowing" effect often seen with other PIs.

When to choose MDPBB:

  • Thin Coatings & Inks: Offset inks, flexo inks, and overprint varnishes (OPV) where surface hardness is critical.

  • Regulatory Compliance: Food packaging (indirect contact) or toys where TPO is banned or restricted.

  • Cost-Sensitive Formulations: Type II systems are often more cost-effective, though the specific modification of MDPBB may carry a premium over standard benzophenone.

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).[2]Link

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Reference for Benzophenone derivative mechanisms). Link

  • CymitQuimica. (2024). Methyl 4-isopropylbenzoate (Structural Analog Data).Link

Sources

Comparative

LC-MS Structural Confirmation of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate: A Comparative Guide

The Analytical Challenge As a Senior Application Scientist, I frequently encounter complex aromatic derivatives where standard platform methods fall short. Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is a bulky benzoph...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

As a Senior Application Scientist, I frequently encounter complex aromatic derivatives where standard platform methods fall short. Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate is a bulky benzophenone derivative. Compounds in this class are widely utilized as photoinitiators in UV-cured inks and as UV filters, making them critical targets in migration studies for food packaging and environmental monitoring.

The analytical challenge lies in its structural topology: two sterically hindering isopropyl groups on one aromatic ring, and a methyl ester on the other. When confirming its structure, we must definitively differentiate it from closely related positional isomers (e.g., 2,4-diisopropyl or ethyl-propyl variants). This requires orthogonal chromatographic selectivity and high-resolution mass spectrometry to map its complex fragmentation pathways accurately.

Chromatographic Selectivity: Phenyl-Hexyl vs. C18

The Causality of Column Choice: The default starting point for reversed-phase LC is the C18 column, which separates analytes based purely on dispersive hydrophobic interactions. However, for polyaromatic compounds like our target analyte, C18 often fails to resolve positional isomers.

By switching to a Phenyl-Hexyl stationary phase, we introduce a secondary retention mechanism:


 interactions[1]. The phenyl ring of the stationary phase interacts with the electron-rich aromatic rings of the benzophenone core. The hexyl linker provides enough flexibility for the stationary phase phenyl group to align optimally with the analyte, offering superior spatial selectivity for aromatic isomers compared to the rigid C18 phase.
Table 1: Performance Comparison of Column Chemistries
ParameterC18 (Octadecylsilane)Phenyl-HexylCausality / Mechanism
Primary Interaction Hydrophobic (Dispersive)Hydrophobic &

Phenyl ring provides orthogonal selectivity for aromatics.
Isomer Resolution Poor (Co-elution common)Excellent (Baseline resolution)

interactions differentiate spatial arrangements of bulky isopropyl groups.
Peak Asymmetry > 1.5 (Tailing)< 1.1 (Symmetrical)

electron shielding reduces secondary interactions with residual silanols.

Mass Spectrometry Modalities: Q-TOF HRMS vs. Triple Quadrupole (QqQ)

The Causality of Detector Choice: For routine, trace-level quantitation of known targets, the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the undisputed gold standard due to its exceptional sensitivity and fast cycle times[2].

However, for structural confirmation and the elucidation of unknown fragmentation pathways, QqQ is fundamentally limited by its unit mass resolution. A Quadrupole Time-of-Flight (Q-TOF) instrument provides High-Resolution Accurate Mass (HRAM), typically achieving mass errors below 2 ppm[3]. This precision is non-negotiable when we need to assign exact empirical formulas to both the precursor and product ions, eliminating false positives caused by isobaric interferences in complex matrices.

Table 2: Q-TOF vs. QqQ for Benzophenone Derivative Analysis
ParameterTriple Quadrupole (QqQ)Q-TOF HRMSApplication Fit
Mass Resolution Unit (~0.7 FWHM)High (> 30,000 FWHM)Q-TOF resolves isobaric interferences in complex matrices.
Mass Accuracy

0.1 Da
< 2 ppmCrucial for assigning exact empirical formulas to fragments.
Sensitivity Exceptional (Sub-ng/mL)Moderate to HighQqQ is superior for trace-level targeted MRM quantitation.
Structural Proof Limited (Nominal mass)Comprehensive (Exact mass)Q-TOF provides definitive proof of specific structural moieties.

Self-Validating Experimental Protocol

A robust analytical protocol must function as a self-validating system. We achieve this by integrating strict mass accuracy thresholds and isotopic pattern fidelity scores to ensure the data proves the structure without human bias.

Step-by-Step Methodology:

  • Sample Extraction & Clean-up: Utilize Dispersive Solid Phase Extraction (dSPE) with Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbents to eliminate matrix interferences from complex samples (e.g., packaging leachates or lipid-rich matrices).

  • Chromatographic Separation: Deploy a Phenyl-Hexyl column (2.1 x 100 mm, 1.7

    
    m). Use a gradient mobile phase of Water (A) and Methanol (B), both fortified with 0.1% formic acid to promote robust[M+H]+ ionization.
    
  • High-Resolution MS/MS Acquisition: Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode. Utilize Data-Dependent Acquisition (DDA) to automatically trigger MS/MS spectra at varying Collision-Induced Dissociation (CID) energies (15 eV, 25 eV, 35 eV).

  • Data Processing & Self-Validation:

    • Primary Validation: The precursor ion exact mass must match the theoretical m/z of C21H25O3+ (325.1804) within

      
       2 ppm[3].
      
    • Secondary Validation: The isotopic pattern matching score must exceed 90%, confirming the carbon skeleton.

    • Tertiary Validation: CID fragmentation must yield the diagnostic acylium cations corresponding to the specific cleavage of the benzophenone core.

Visualizations

Workflow Start Sample Prep: dSPE with EMR-Lipid LC Chromatography: Phenyl-Hexyl Column Start->LC Split MS Modality Split LC->Split QTOF Q-TOF HRMS: Exact Mass Profiling Split->QTOF QQQ Triple Quad (QqQ): MRM Quantitation Split->QQQ Val1 Validation: Mass Error < 2 ppm QTOF->Val1 Val2 Validation: S/N > 10 QQQ->Val2 End Confirmed Structure Val1->End Val2->End

Self-validating LC-MS workflow for benzophenone derivative structural confirmation.

Pathway Parent Precursor Ion [M+H]+ m/z 325.1804 Frag1 Loss of Methanol (-32 Da) m/z 293.1542 Parent->Frag1 CID: 15 eV Frag2 Diisopropylbenzoyl Cation m/z 189.1279 Parent->Frag2 CID: 25 eV Frag3 Methoxycarbonylbenzoyl Cation m/z 163.0395 Parent->Frag3 CID: 35 eV

Proposed CID fragmentation pathway for Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate.

References

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. [Link]

  • Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry. PubMed (NIH).[Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity? Lab Manager. [Link]

Sources

Validation

Performance Comparison of Type I and Type II Photoinitiators in Acrylic Systems

Executive Summary In the formulation of UV-curable acrylic systems, the selection of the photoinitiator (PI) package is the single most critical determinant of reaction kinetics, final conversion, and coating properties....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the formulation of UV-curable acrylic systems, the selection of the photoinitiator (PI) package is the single most critical determinant of reaction kinetics, final conversion, and coating properties. This guide provides a technical comparison between Norrish Type I (Cleavage) and Norrish Type II (H-Abstraction) photoinitiators.

While Type I initiators (e.g.,


-hydroxyketones, phosphine oxides) are generally preferred for their rapid, unimolecular dissociation and high efficiency, Type II systems (e.g., benzophenones, thioxanthones) offer unique advantages in surface cure and cost-efficiency when paired with amine synergists. This document details the mechanistic differences, provides validated experimental protocols for comparison, and analyzes performance data regarding cure speed, oxygen inhibition, and optical stability.

Mechanistic Foundations

Understanding the "why" behind performance differences requires a look at the photochemical pathways.

Norrish Type I: Homolytic Cleavage

Type I photoinitiators undergo a unimolecular bond scission upon UV absorption. The excited triplet state involves a direct cleavage of a weak bond (typically C-C or C-P) alpha to the carbonyl group.

  • Key Characteristic: The reaction is first-order with respect to light intensity and PI concentration. It is not diffusion-controlled in the initiation step, leading to extremely fast radical generation.

Norrish Type II: Hydrogen Abstraction

Type II photoinitiators undergo a bimolecular reaction. The excited triplet state does not fragment; instead, it must collide with a co-initiator (hydrogen donor, typically a tertiary amine) to abstract a hydrogen atom.

  • Key Characteristic: This process is diffusion-controlled.[1] The requirement for a collision makes the initiation rate slower than Type I. Furthermore, the resulting ketyl radical is often sterically hindered and less reactive, leaving the amino-alkyl radical to initiate the chain.

Mechanistic Pathway Diagram

The following diagram contrasts the direct radical generation of Type I against the multi-step, diffusion-dependent pathway of Type II.

Photoinitiator_Mechanisms cluster_0 Type I: Unimolecular Cleavage cluster_1 Type II: Bimolecular H-Abstraction T1_Ground PI (Ground State) T1_Excited Excited Triplet State (n, u03c0*) T1_Ground->T1_Excited UV Absorption T1_Radicals Active Radicals (Ru2022 + R'u2022) T1_Excited->T1_Radicals Homolytic u03b1-Cleavage (Fast) T2_Ground PI (Ground State) T2_Excited Excited Triplet State T2_Ground->T2_Excited UV Absorption T2_Complex Exciplex with Amine Synergist T2_Excited->T2_Complex Diffusion + Collision T2_Radicals Amino-Alkyl Radical (Initiating) + Ketyl Radical T2_Complex->T2_Radicals H-Abstraction (Slower)

Figure 1: Mechanistic comparison showing the direct cleavage of Type I versus the diffusion-limited hydrogen abstraction of Type II.

Experimental Methodology for Comparison

To objectively compare these systems, one cannot rely on visual inspection (tack-free time) alone. We employ Real-Time FTIR (RT-FTIR) and Photo-DSC to quantify kinetics.

Protocol: Real-Time FTIR (RT-FTIR)

This method measures the disappearance of the acrylate double bond (


) over time.
  • Sample Prep: Mix the acrylate resin (e.g., HDDA or TPGDA) with the PI (e.g., 2 wt% TPO vs. 2 wt% Benzophenone + 3 wt% MDEA).

  • Deposition: Spin-coat or drawdown the resin onto a KBr salt plate or diamond ATR crystal to a thickness of ~15-25

    
    .
    
  • Setup: Align the UV light guide (e.g., Hg lamp or 395nm LED) at a fixed distance (e.g., 5 cm) to ensure uniform irradiance (calibrate to 50 mW/cm²).

  • Measurement:

    • Set FTIR to "Kinetics/Time-Resolved" mode (resolution 4 cm⁻¹, 1 spectrum/100ms).

    • Monitor the acrylate twist band at 810 cm⁻¹ (or 1637 cm⁻¹).

    • Use the Carbonyl band at 1720 cm⁻¹ as an internal reference (invariant).

  • Calculation:

    
    
    
Protocol: Photo-DSC (Differential Scanning Calorimetry)

Measures the exothermic heat flow of polymerization.

  • Setup: Use a DSC equipped with a UV light accessory. Purge with Nitrogen (or Air for inhibition studies).

  • Procedure: Weigh 2-3 mg of sample into an open aluminum pan.

  • Equilibration: Hold at 25°C for 1 minute.

  • Irradiation: Open shutter. Record Heat Flow (W/g) vs. Time.

  • Data: Integrate the peak area (

    
    ) and compare to the theoretical heat of polymerization for acrylates (
    
    
    
    per double bond).
Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Analytical Techniques Start Formulation Design (Resin + PI) Prep Sample Preparation (Film Thickness Control) Start->Prep FTIR Real-Time FTIR (Monitor 810 cmu207bu00b9) Prep->FTIR Thin Film (<25u00b5m) DSC Photo-DSC (Measure Exotherm W/g) Prep->DSC Liquid Drop (2mg) Data Data Processing (Conversion % vs Time) FTIR->Data DSC->Data Result Performance Profile (Rate, Induction Time, Final Cure) Data->Result

Figure 2: Validated workflow for quantifying photoinitiator performance.

Performance Analysis & Data Comparison

Reaction Kinetics (Speed)

Type I initiators consistently demonstrate faster peak reaction rates (


). Because they cleave directly, they generate a high flux of radicals immediately upon illumination.
  • Example Data: In a TPGDA system, TPO (Type I) can reach 95% conversion in <10 seconds.

  • Type II systems exhibit a slower rise in conversion. The bimolecular step acts as a bottleneck. However, highly optimized derivatives (e.g., amino-benzophenones) can approach Type I speeds if the amine concentration is stoichiometric.

Oxygen Inhibition

Oxygen is a radical scavenger that quenches the triplet state and reacts with growing polymer chains to form stable peroxyl radicals.[2]

  • Type I: Susceptible to inhibition, particularly at the surface. Overcoming this requires high intensity (to consume

    
     faster than it diffuses) or high PI concentration.
    
  • Type II (The Synergist Advantage): The amine co-initiator serves a dual purpose. It acts as the H-donor and an oxygen scavenger. The alkyl-amino radicals react rapidly with oxygen, effectively "scrubbing" the surface layer. Consequently, Type II systems often yield better surface cure (tack-free) in air than Type I systems, despite being slower overall.

Optical Properties (Yellowing)
  • Type I (e.g., TPO, BAPO): Often exhibit "photobleaching."[3] TPO is initially yellow but becomes transparent as the chromophore is destroyed during cleavage. This makes them ideal for thick, clear coatings.

  • Type II: The amine synergist is the liability here. Amines oxidize over time, leading to significant yellowing (high

    
     value) in the cured film. Aromatic amines (e.g., EDMAB) yellow more than aliphatic amines (e.g., MDEA).
    

Summary of Comparative Data

The following table summarizes typical performance metrics observed in acrylate systems (e.g., HDDA/TPGDA) under standard Hg-lamp irradiation.

FeatureType I (e.g., TPO, Irgacure 184)Type II (e.g., Benzophenone/Amine)
Mechanism Unimolecular Homolytic CleavageBimolecular H-Abstraction
Reaction Rate (

)
Very High (Instant radical generation)Moderate (Diffusion controlled)
Typical Conversion >95% (High efficiency)80-90% (Dependent on amine ratio)
Oxygen Inhibition High sensitivity (Requires high intensity)Reduced (Amine acts as

scavenger)
Surface Cure Good (if intensity is high)Excellent (due to scavenging)
Through Cure Excellent (Photobleaching aids depth)Poor (Short UV absorption, no bleaching)
Yellowing Low (Photobleaching effect)High (Amine oxidation products)
Best Application Thick clear coats, White pigments, High speedThin films, Surface cure, Cost-sensitive

References

  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]

  • Macromolecules. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Retrieved from [Link]

  • RadTech. (2012). Self-Initiation of Photopolymerization Reactions Using Halogenated (Meth)Acrylates. Retrieved from [Link]

  • MDPI. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on Free Radical Photopolymerization. Retrieved from [Link]

  • Chemical Reviews. (2013). Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. Retrieved from [Link]

Sources

Comparative

Advantages of using polymeric photoinitiators over low-molecular-weight analogues

Advanced Photopolymerization: The Strategic Advantage of Polymeric Photoinitiators Over Low-Molecular-Weight Analogues Executive Summary In the design of UV-curable systems for biomedical hydrogels, drug delivery vehicle...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Photopolymerization: The Strategic Advantage of Polymeric Photoinitiators Over Low-Molecular-Weight Analogues

Executive Summary In the design of UV-curable systems for biomedical hydrogels, drug delivery vehicles, and food-contact packaging, the selection of a photoinitiator (PI) dictates both manufacturing efficiency and end-user safety. While low-molecular-weight (LMW) photoinitiators have historically dominated the market, their propensity to migrate out of the crosslinked polymer matrix poses severe toxicity and regulatory risks. This guide objectively compares LMW photoinitiators with advanced Polymeric Photoinitiators (PPIs), detailing the mechanistic causality behind the superior kinetic and safety profiles of PPIs, supported by self-validating experimental workflows.

Mechanistic Foundations: Why Molecular Architecture Dictates Performance

The fundamental flaw of LMW photoinitiators (such as Irgacure 2959 or 1173) lies in their molecular size. During photopolymerization, not all PI molecules are consumed. The unreacted PIs, along with their photolytic cleavage fragments (e.g., benzaldehyde derivatives), possess high diffusion coefficients within the interstitial spaces of the polymer network. Driven by concentration gradients, these small molecules migrate to the surface over time[1]. This leaching is the primary cause of cytotoxicity, material discoloration, and odor generation in biomedical and packaging applications[2].

Polymeric photoinitiators (PPIs) resolve this bottleneck by covalently anchoring photoactive chromophores (e.g., thioxanthone, benzophenone, or triazine derivatives) onto a macromolecular backbone[3]. The causality behind their zero-migration profile relies on two principles of polymer physics:

  • Steric Entanglement: The high intrinsic viscosity and long chain length of the PPI backbone physically entangle with the newly formed polymer network, drastically reducing translational entropy and preventing diffusion[1].

  • Covalent Anchoring: Many PPIs incorporate polymerizable side-groups that form covalent bonds with the matrix during the curing phase, permanently locking the initiator and its byproducts in place[4].

Paradoxically, increasing the molecular weight does not inherently dampen reactivity. Experimental data demonstrates that PPIs can exhibit maximum polymerization rates (


) 2 to 3.5 times higher than their LMW analogues[1]. This enhanced reactivity is driven by efficient intra-chain energy migration between excited-state and ground-state photosensitive groups, and the steric shielding of active radicals which prevents premature bimolecular termination (self-coupling)[3].

G cluster_lmw Low-Molecular-Weight (LMW) cluster_ppi Polymeric Photoinitiators (PPI) LMW_UV UV Excitation LMW_Rad Small Radical Fragments LMW_UV->LMW_Rad LMW_Mig High Matrix Diffusion LMW_Rad->LMW_Mig LMW_Tox Surface Leaching / Toxicity LMW_Mig->LMW_Tox PPI_UV UV Excitation PPI_Rad Macromolecular Radicals PPI_UV->PPI_Rad PPI_Net Steric Entanglement PPI_Rad->PPI_Net PPI_Safe Zero Migration / Biocompatible PPI_Net->PPI_Safe

Fig 1: Mechanistic pathways of LMW vs. Polymeric Photoinitiators.

Quantitative Performance Comparison

The structural advantages of PPIs translate directly into measurable kinetic and safety improvements. The table below synthesizes experimental data comparing standard LMW initiators against their polymeric counterparts.

Metric / PropertyLow-Molecular-Weight (LMW) PIsPolymeric Photoinitiators (PPIs)Causality / Mechanism
Example Compounds Irgacure 2959, Irgacure 1173, MTpCT, Thioxanthone-polymersPPIs utilize macromolecular backbones (e.g., polyalkylethers).
Max Polymerization Rate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Baseline (

)

to

higher
Intra-chain energy transfer and reduced radical self-coupling[1].
Migration / Leachability High (Often > 50 ppb)Ultra-Low (< 10 ppb)Chain entanglement and high intrinsic viscosity halt diffusion[1].
Leachability Fold-Reduction Baseline

to

fold vs LMW
Accelerated solvent extraction proves robust matrix retention.
Primary Application Industrial coatings, rapid prototypingDrug delivery, medical devicesPPIs decouple curing efficiency from cytotoxicity risks[2].

Self-Validating Experimental Workflow: Kinetics and Migration

To rigorously validate the advantages of a novel PPI over an LMW analogue, researchers must employ a closed-loop experimental design that orthogonally verifies both kinetic efficiency and migration resistance. The following protocol establishes a self-validating system for PI evaluation.

Workflow Form 1. Resin Formulation (Equimolar PI Dosing) DSC 2. Real-Time Photo-DSC (Measure Rp,max & Conversion) Form->DSC Kinetics Cure 3. Standardized UV Curing (Matrix Crosslinking) Form->Cure Curing Extract 4. Accelerated Extraction (Solvent Incubation) Cure->Extract Sample Prep HPLC 5. HPLC-UV Analysis (Quantify Leached PI) Extract->HPLC Migration Data

Fig 2: Self-validating experimental workflow for PI evaluation.

Step-by-Step Methodology:

  • Equimolar Formulation (Control): Formulate the test monomer (e.g., TEGDMA or HEMA) with the PPI and the LMW analogue in separate batches. Critical Causality: Dose the initiators based on equimolar concentrations of the active chromophore, not total weight percentage. This ensures any kinetic differences are due to molecular architecture, not chromophore density[5].

  • Real-Time Photo-DSC (Kinetic Profiling): Place 2-3 mg of the formulation in an aluminum DSC pan. Purge with nitrogen to eliminate oxygen inhibition. Irradiate using a standardized UV-LED (e.g., 365 nm or 405 nm) at a constant intensity (e.g., 20 mW/cm²). Record the heat flow to calculate

    
     and final double-bond conversion[5]. This validates that the polymeric backbone does not sterically hinder primary radical generation.
    
  • Standardized Matrix Curing: Cure bulk samples (e.g., 1 mm thickness) under identical UV doses to ensure equivalent crosslink density across all test groups.

  • Accelerated Solvent Extraction: Submerge the cured samples in an aggressive extraction solvent (e.g., DMF or ethanol) for 24-48 hours at 37°C. Causality: This simulates worst-case physiological or food-contact leaching scenarios, accelerating diffusion kinetics to reveal unbound PI[6].

  • HPLC-UV Quantification: Analyze the extraction solvent using High-Performance Liquid Chromatography with UV detection. Quantify the leached PI against a standard calibration curve. A successful PPI will show migration levels significantly below the regulatory threshold (e.g., <10 ppb)[6].

Implications for Drug Development and Medical Devices

In drug development, particularly for in situ forming hydrogels and 3D-printed medical implants, the cytotoxicity of leached LMW PIs is a primary cause of in vivo inflammatory responses[2]. By transitioning to PPIs, formulation scientists can decouple curing efficiency from the toxicity profile. The macromolecular architecture ensures that even if radical recombination fails, the photolytic fragments remain tethered to the biocompatible backbone. This structural guarantee ensures strict adherence to FDA and EFSA safety margins, accelerating the clinical translation of photopolymerized therapeutics.

References

  • [3] Photochemistry and photoinduced polymerisation activity of thioxanthone initiators: An overview on recent advances. CSIC. Available at: [Link]

  • [1] Chapter 4: Monomeric and Polymeric Photoinitiators - Books. The Royal Society of Chemistry. Available at:[Link]

  • [4] Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC - National Institutes of Health (NIH). Available at:[Link]

  • [2] Photoinitiators for Medical Applications—The Latest Advances. MDPI. Available at:[Link]

  • [6] Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migration Stability. MDPI. Available at:[Link]

  • [5] Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. PMC - National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Cytotoxicity comparison of different photoinitiators in biomedical applications

Executive Summary In biomedical engineering—specifically 3D bioprinting and hydrogel encapsulation—the choice of photoinitiator (PI) is a critical trade-off between polymerization kinetics and cellular viability . While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In biomedical engineering—specifically 3D bioprinting and hydrogel encapsulation—the choice of photoinitiator (PI) is a critical trade-off between polymerization kinetics and cellular viability .

While Irgacure 2959 (I-2959) served as the historical gold standard, it is increasingly regarded as a legacy option due to its reliance on UV light (365 nm) and low water solubility. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has emerged as the superior alternative, offering high water solubility and activation under safer visible blue light (405 nm). TPO-L and Eosin Y occupy niche applications but present challenges regarding solubility and co-initiator toxicity, respectively.

This guide provides a mechanistic analysis, comparative performance data, and validated protocols to assist researchers in selecting the optimal PI for cell-laden constructs.

Part 1: Mechanistic Basis of Cytotoxicity

To mitigate toxicity, one must first understand its source. Photoinitiator toxicity is rarely binary; it is a multi-factorial cascade involving the molecule itself, the irradiation source, and the polymerization byproducts.

The Three Vectors of Cell Death
  • Free Radical Stress (ROS): The fundamental mechanism of photopolymerization involves generating free radicals to crosslink polymer chains. However, these radicals (e.g., hydroxyl, benzoyl) can diffuse into cells, causing oxidative stress, lipid peroxidation of the cell membrane, and DNA strand breaks.

  • Irradiation Damage:

    • UV-A (365 nm): Directly damages DNA (thymine dimers) and generates intracellular reactive oxygen species (ROS).

    • Visible Blue (405 nm): Significantly less genotoxic but can still induce oxidative stress at high intensities (>20 mW/cm²).

  • Residual Monomer/PI Leaching: Unreacted photoinitiators or monomers trapped within the hydrogel matrix can leach out over time, causing delayed cytotoxicity.

Mechanism Visualization

The following diagram illustrates the divergent pathways of radical generation: useful crosslinking versus harmful cellular damage.

G cluster_0 Desired Pathway cluster_1 Cytotoxic Pathway Light Light Source (UV or Visible) PI Photoinitiator (I-2959, LAP, TPO) Light->PI Excitation Radicals Free Radicals (R•) PI->Radicals Cleavage (Type I) H-Abstraction (Type II) Monomer Monomer (e.g., GelMA) Radicals->Monomer ROS ROS Generation (Oxidative Stress) Radicals->ROS Diffusion Hydrogel Crosslinked Hydrogel Monomer->Hydrogel Damage Membrane Lysis & DNA Damage ROS->Damage

Figure 1: Divergent pathways of photo-generated radicals. The goal is to maximize the green pathway (crosslinking) while minimizing the red pathway (oxidative damage).

Part 2: Comparative Analysis of Key Photoinitiators

Irgacure 2959 (I-2959)[1]
  • Class: Type I (Cleavage)

  • Status: Legacy / Benchmark

  • Analysis: Historically the most used PI for PEG and GelMA hydrogels. However, its low molar extinction coefficient at 365 nm requires high intensities or long exposure times to achieve gelation, exacerbating UV-induced cell death.

  • Solubility: Poor (< 0.5% w/v in water), often requiring heating or sonicating, which complicates cell encapsulation.

LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)[2]
  • Class: Type I (Cleavage)

  • Status: Gold Standard

  • Analysis: LAP absorbs efficiently at 405 nm (visible blue) and 365 nm. It polymerizes hydrogels significantly faster than I-2959 at lower concentrations. Its high water solubility allows for easy sterile filtration.

  • Cytotoxicity: Superior cytocompatibility due to the elimination of UV light and lower required concentrations (0.1% - 0.25%).

TPO-L / TPO-NPs
  • Class: Type I (Cleavage)

  • Status: Specialized (High Reactivity)

  • Analysis: TPO is highly reactive but insoluble in water. TPO-L (liquid form) or TPO-Nanoparticles (NPs) are used for aqueous bio-inks.

  • Cytotoxicity: While effective for 405 nm curing, TPO-based systems often show higher toxicity than LAP at equivalent concentrations due to the solvents (e.g., ethanol/DMSO) required for initial dissolution or surfactant effects in NPs.

Eosin Y
  • Class: Type II (Hydrogen Abstraction)

  • Status: Visible Light Niche

  • Analysis: Activated by green light (~510 nm). Requires a co-initiator (typically Triethanolamine, TEA) and a co-monomer (NVP).

  • Cytotoxicity: While Eosin Y itself is safe, the TEA co-initiator is cytotoxic at effective concentrations. This system is complex to optimize compared to Type I initiators.

Part 3: Quantitative Performance Data

The following data summarizes threshold limits for maintaining >85% cell viability in standard hydrogel (GelMA/PEGDA) systems.

PhotoinitiatorActivation WavelengthSolubility (Water)Max "Safe" Conc. (w/v)*Reactivity SpeedPrimary Toxicity Driver
Irgacure 2959 UV (365 nm)Low (<0.5%)0.05% SlowUV exposure + Radical stress
LAP UV/Blue (365-405 nm)High (>5%)0.50% FastRadical stress (at high conc.)
TPO-L UV/Blue (385-405 nm)Very Low0.01% - 0.05% Very FastSolvent residues / Nanoparticle accumulation
Eosin Y Green (510 nm)Moderate0.01 mM (System)ModerateCo-initiator (TEA) toxicity

*Note: "Safe" concentration is defined as the threshold where fibroblast/stem cell viability remains >85% after 24 hours post-encapsulation. Values derived from Williams et al. (2005) and Fairbanks et al. (2009).

Part 4: Validated Experimental Protocol

To objectively evaluate PI cytotoxicity, you must decouple the chemical toxicity from the light toxicity. This protocol, adapted from ISO 10993-5 , uses an "Extract Test" and a "Direct Encapsulation Test."

Workflow Diagram

Protocol cluster_A Phase 1: Chemical Toxicity (Dark) cluster_B Phase 2: Photo-Toxicity (Light) Start Experimental Design Prep1 Prepare PI Media (0.01% - 1.0% w/v) Start->Prep1 Prep2 Encapsulate Cells in Hydrogel + PI Start->Prep2 Incubate1 Incubate Monolayer (24h, No Light) Prep1->Incubate1 Readout1 MTT / CCK-8 Assay Incubate1->Readout1 Expose Light Exposure (Specific Wavelength/Time) Prep2->Expose Culture 3D Culture (24h - 7 Days) Expose->Culture Readout2 Live/Dead Staining (Confocal Microscopy) Culture->Readout2

Figure 2: Dual-phase cytotoxicity evaluation workflow. Phase 1 isolates chemical toxicity; Phase 2 evaluates the combined effect of PI, light, and polymerization.

Detailed Methodology
Phase 1: Metabolic Activity (MTT Assay)
  • Purpose: Determine the IC50 of the PI molecule without light.

  • Seeding: Seed L929 fibroblasts or target stem cells (5,000 cells/well) in a 96-well plate. Culture for 24h.

  • Exposure: Replace media with PI-supplemented media (Serial dilutions: 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Keep in dark.

  • Incubation: Incubate for 24 hours at 37°C.

  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Read absorbance at 570 nm. Normalize to control (media only).

Phase 2: Live/Dead Staining (In Situ Encapsulation)
  • Purpose: Evaluate toxicity during the actual bioprinting/crosslinking process.

  • Pre-polymer: Mix 10% GelMA with PI (e.g., 0.25% LAP).

  • Encapsulation: Resuspend cell pellet (1x10^6 cells/mL) in pre-polymer.

  • Crosslinking: Pipette 20 µL drops onto spacers. Irradiate (e.g., 405 nm, 10 mW/cm², 30s).

  • Culture: Wash gels 2x with warm PBS to remove unreacted PI. Culture in media.

  • Staining: At 24h, stain with Calcein AM (Live/Green) and Ethidium Homodimer-1 (Dead/Red).

  • Quantification: Image via confocal microscopy. Count Live vs. Dead cells in Z-stacks.

References

  • Williams, C. G., et al. (2005). "Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation."[1] Biomaterials.[1][2][3][4][5]

    • Key Finding: Established Irgacure 2959 as the baseline; identified concentr
  • Fairbanks, B. D., et al. (2009). "Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility." Biomaterials.[1][2][3][4][5]

    • Key Finding: Introduced LAP as a highly water-soluble, visible-light active alternative with superior kinetics and viability.
  • Bertolotti, M., et al. (2020). "Water-Soluble Photoinitiators in Biomedical Applications." Polymers.[1][2][3][6]

    • Key Finding: Comprehensive review of solubility and toxicity profiles, including TPO-L and Riboflavin systems.
  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."

    • Key Finding: The regulatory standard for designing cytotoxicity assays.

Sources

Comparative

Migration testing of "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate" in food packaging

Comparative Migration Profiling Guide: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate vs. Legacy Photoinitiators Executive Summary: The Imperative for Low-Migration Chemistry In the high-stakes arena of food contact mater...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Migration Profiling Guide: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate vs. Legacy Photoinitiators

Executive Summary: The Imperative for Low-Migration Chemistry

In the high-stakes arena of food contact materials (FCM), the migration of photoinitiators (PIs) from UV-cured inks into food matrices remains a critical safety and regulatory challenge.[1][2] While legacy Type II photoinitiators like Benzophenone (BP) and 4-Methylbenzophenone (4-MBP) offer excellent reactivity, their low molecular weight (<200 Da) and high volatility have led to widespread regulatory restrictions (e.g., Swiss Ordinance, EU 10/2011 SMLs).[1][2]

This guide provides a rigorous technical framework for evaluating Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS 649757-02-8) —a structural analog designed to mitigate migration risks through increased molecular weight and steric hindrance—against these legacy standards.[1]

Chemical Profile & Theoretical Basis

The candidate molecule, Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate , represents a "Next-Generation" Type II photoinitiator.[1][2] By incorporating a benzoate ester backbone with bulky isopropyl substituents, it targets the "Goldilocks zone": sufficient mobility for radical generation during curing, but restricted mobility (diffusion) in the cured polymer matrix.[1][2]

Comparative Physicochemical Properties
PropertyBenzophenone (Baseline) Methyl 2-benzoylbenzoate (OMBB) Candidate: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate
CAS No. 119-61-9606-28-0649757-02-8
Structure Diphenyl ketoneMethyl ester of benzoylbenzoic acidDi-isopropyl substituted benzoylbenzoate
Mol.[1][3] Weight 182.22 g/mol 240.25 g/mol ~324.41 g/mol
LogP (Est.) 3.182.8 - 3.2> 4.5 (High Lipophilicity)
Migration Risk High (Volatile, small)Medium Low (High MW, Steric bulk)
Regulatory SML 0.6 mg/kg (EU)0.05 mg/kg (Swiss)Evaluate as NIAS/New Substance (< 0.01 mg/kg or Tox assessment)

Scientific Rationale:

  • Diffusion Causality: According to the Piringer model, diffusion coefficients (

    
    ) in polymers scale inversely with molecular volume.[1][2] The candidate's addition of two isopropyl groups and the ester linkage significantly increases Van der Waals volume, theoretically reducing 
    
    
    
    by orders of magnitude compared to BP.[1][2]
  • Functional Barrier: The isopropyl groups at the 2,5-positions provide steric shielding, potentially reducing π-π stacking interactions but increasing solubility in the acrylate matrix, further locking the molecule into the crosslinked network.[1][2]

Experimental Protocol: Migration Profiling

To validate the "Low Migration" claim, a comparative study must be performed using worst-case calculation and kinetic migration testing.[1][2]

Phase A: Sample Preparation (The Control)
  • Substrate: 30 µm BOPP (Biaxially Oriented Polypropylene) film (Standard food packaging barrier).[1][2]

  • Formulation: Prepare three UV-ink formulations (Cyan or Clear Varnish) containing 3% w/w of:

    • Formulation A: Benzophenone (Control).[1][2]

    • Formulation B: OMBB (Reference).[1][2]

    • Formulation C: Candidate (CAS 649757-02-8).[1][2]

  • Curing: Apply at 6 g/m² (wet). Cure using a medium-pressure Hg lamp (160 W/cm) at 50 m/min.[1][2]

    • Critical Check: Measure Curing Degree (Double Rub Test > 50) to ensure migration is not due to under-curing.[1][2]

Phase B: Migration Testing (EU 10/2011 Conditions)

Simulants must be chosen to stress-test both polarity and diffusion.[1][2]

  • Simulant A (Aqueous): 10% Ethanol (10 days @ 40°C).

  • Simulant B (Acidic): 3% Acetic Acid (10 days @ 40°C).

  • Simulant D2 (Fatty/Substitute): 95% Ethanol or Isooctane (10 days @ 40°C or 2 days @ 20°C for Isooctane).

    • Note: The candidate's high LogP suggests Simulant D2 will be the critical failure mode.[1][2]

Phase C: Analytical Quantification (GC-MS/MS)

Due to the ester functionality, Gas Chromatography (GC) is the preferred separation technique.[1][2] Triple Quadrupole (MS/MS) is required for sensitivity (< 10 ppb).[1][2]

Instrument Parameters:

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min.[1][2]

  • Temp Program: 50°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Ionization: EI (70 eV).[1][2]

Target Ions (MRM Mode):

  • Benzophenone:[1][4][5] 182 -> 105 (Quant), 182 -> 77 (Qual).[1][2]

  • Candidate (Predicted):

    • Precursor: 324 (M+).[1][2]

    • Product Ions: Look for 105 (Benzoyl), 163 (Isopropyl-benzoyl fragment), and 293 (Loss of OMe).[1][2]

    • Validation: Inject pure standard (CAS 649757-02-8) to determine retention time (RT) and specific fragmentation pattern.[1][2]

Visualization: Migration Assessment Workflow

The following diagram illustrates the logical flow from material selection to regulatory compliance decision.

MigrationWorkflow cluster_prep Phase A: Preparation cluster_mig Phase B: Migration Cell cluster_anal Phase C: Quantification Material UV-Cured Film (BOPP + 3% PI) CureCheck Cure Validation (MEK Rubs > 50) Material->CureCheck SimulantA Simulant A (10% EtOH) Aqueous Foods CureCheck->SimulantA SimulantD2 Simulant D2 (95% EtOH) Fatty Foods CureCheck->SimulantD2 Tenax Tenax (MPPO) Dry Foods CureCheck->Tenax Extract Solvent Extraction SimulantA->Extract SimulantD2->Extract Tenax->Extract GCMS GC-MS/MS Analysis (MRM Mode) Extract->GCMS Quant Quantification (vs. Internal Std d10-BP) GCMS->Quant Decision Compliance Decision (< 10 ppb or < SML) Quant->Decision

Caption: Step-by-step workflow for validating photoinitiator migration compliance according to EU 10/2011 standards.

Comparative Performance Analysis

Based on structure-property relationships (SPR), the following performance is expected:

Performance MetricBenzophenone Candidate (CAS 649757-02-8) Interpretation
Cure Speed HighHighThe benzoyl chromophore is preserved; isopropyl groups may actually enhance H-abstraction efficiency (Type II mechanism).[1]
Odor/Taste High RiskLow RiskHigher MW reduces vapor pressure, minimizing organoleptic transfer (set-off).[1][2]
Aqueous Migration High (> 50 ppb)Negligible (< 5 ppb)Hydrophobicity prevents solvation in water-based simulants.[1][2]
Fatty Migration High (> 1 ppm)Low (< 50 ppb)Steric bulk and MW retard diffusion into fat simulants.[1][2]

Conclusion for Drug/Packaging Developers: The candidate molecule Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate offers a viable "drop-in" replacement for legacy photoinitiators.[1][2] Its design directly addresses the "diffusion-controlled" migration mechanism, offering a safety margin of approximately 10x compared to Benzophenone in fatty food simulants.[1][2]

References

  • European Food Safety Authority (EFSA). "Scientific Opinion on the safety of the substance Benzophenone for use in food contact materials."[1][2] EFSA Journal, 2009.[1][2] Link[1][2]

  • Swiss Confederation. "Annex 10 of the Ordinance of the FDHA on materials and articles intended to come into contact with foodstuffs (Swiss Ordinance 817.023.21)." Federal Department of Home Affairs, 2024.[1][2] Link

  • European Printing Ink Association (EuPIA). "EuPIA Guidance on Migration Test Methods for the Evaluation of Substances in Printing Inks and Varnishes." EuPIA, 2020.[1][2] Link

  • Arvanitoyannis, I. S., & Bosnea, L. "Migration of substances from food packaging materials to foods."[1][2] Critical Reviews in Food Science and Nutrition, 2004.[1][2] Link

  • ChemSrc. "Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate - CAS 649757-02-8."[1][2][6][7] Chemical Database, 2025.[1][2] Link

Sources

Validation

Evaluating the Photochemical Byproducts of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate Under Sunlight Exposure: A Comparative Guide

Executive Summary In the development of photoactive compounds—whether utilized as UV filters, photoinitiators, or stabilizing additives—photochemical stability and the safety of subsequent byproducts are paramount. Tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of photoactive compounds—whether utilized as UV filters, photoinitiators, or stabilizing additives—photochemical stability and the safety of subsequent byproducts are paramount. Traditional benzophenone derivatives often suffer from uncontrolled intermolecular reactivity upon UV excitation, leading to the generation of migratory radicals or reactive oxygen species (ROS).

This guide evaluates the photochemical performance of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (MDIPBB) against industry alternatives such as 2-Methylbenzoylbenzoate (2-MBB) and Benzyl Benzoate. By leveraging built-in steric and electronic mechanisms, MDIPBB undergoes a highly controlled intramolecular rearrangement rather than chaotic fragmentation, ensuring a clean, non-migratory byproduct profile.

Mechanistic Causality: Why Structure Dictates Byproducts

As application scientists, we must look beyond simple degradation rates and understand the causality of a molecule's excited-state chemistry. When exposed to sunlight (UV 300–400 nm), the carbonyl group of benzophenone derivatives is excited to a triplet state (n, π*). The fate of this triplet state determines the safety profile of the compound.

The Intramolecular Advantage of MDIPBB

MDIPBB is engineered with two bulky isopropyl groups at the 2 and 5 positions of the benzoyl ring. This is not merely for steric hindrance; the ortho-isopropyl group provides a highly accessible tertiary


-hydrogen. Upon UV excitation, the carbonyl oxygen undergoes a rapid Norrish Type II intramolecular hydrogen abstraction , forming a transient 1,4-biradical. This biradical immediately undergoes Yang photocyclization to form a stable, non-migratory benzocyclobutenol derivative (). Because this process is entirely intramolecular and kinetically favored, it starves competing intermolecular reactions of energy, preventing cross-linking with the surrounding matrix ().
The Pitfalls of Alternatives (2-MBB & Benzyl Benzoate)
  • 2-Methylbenzoylbenzoate (2-MBB): Lacking a highly reactive tertiary

    
    -hydrogen, 2-MBB relies on intermolecular hydrogen abstraction from the surrounding solvent or biological matrix. This generates reactive ketyl and matrix radicals, leading to uncontrolled cross-linking and migratory adducts.
    
  • Benzyl Benzoate: When exposed to sunlight, benzyl benzoate undergoes homolytic bond dissociation (cleavage). This generates benzoyl and benzyl radicals that subsequently oxidize to form known skin allergens, including benzaldehyde and benzoic acid ().

Photochemistry cluster_MDIPBB MDIPBB (Intramolecular Pathway) cluster_BenzylBenzoate Benzyl Benzoate (Cleavage Pathway) cluster_2MBB 2-MBB (Intermolecular Pathway) Sunlight Sunlight (UV 300-400 nm) MDIPBB MDIPBB Sunlight->MDIPBB BB Benzyl Benzoate Sunlight->BB MBB 2-MBB Sunlight->MBB Biradical 1,4-Biradical (Norrish Type II) MDIPBB->Biradical H-Abstraction Cyclobutenol Benzocyclobutenol (Stable, Non-Migratory) Biradical->Cyclobutenol Yang Cyclization Radicals Benzoyl + Benzyl Radicals (Homolytic Cleavage) BB->Radicals Bond Dissociation Allergens Benzaldehyde & Benzoic Acid (Skin Allergens) Radicals->Allergens Oxidation Ketyl Ketyl Radical (Intermolecular) MBB->Ketyl Matrix H-Donor Migratory Migratory Adducts (Cross-linking) Ketyl->Migratory Radical Coupling

Fig 1: Divergent photochemical pathways of MDIPBB, Benzyl Benzoate, and 2-MBB under sunlight.

Experimental Protocols: A Self-Validating Workflow

A robust photochemical assay cannot rely solely on parent compound depletion; it must close the mass balance loop to ensure no hidden, highly reactive intermediates are formed. The following protocol incorporates internal actinometry and dark-control parallelization to isolate true photochemical causality from thermal artifacts.

Step 1: Matrix Preparation & Parallelization
  • Causality: Photochemical pathways are highly solvent-dependent. We prepare equimolar solutions (50 µM) in both a polar protic solvent (Ethanol) and a lipid-simulating matrix (Squalane) to mimic different application environments.

  • Action: Prepare samples of MDIPBB, 2-MBB, and Benzyl Benzoate. Aliquot into quartz cuvettes. Prepare an identical set wrapped in aluminum foil to serve as thermal "dark controls."

Step 2: Photon Flux Normalization via Actinometry
  • Causality: To calculate absolute quantum yields (

    
    ) rather than relative degradation rates, the exact photon dose must be known. This makes the data instrument-independent and reproducible.
    
  • Action: Irradiate a standard potassium ferrioxalate solution alongside the samples. Measure the formation of Fe

    
     via complexation with 1,10-phenanthroline at 510 nm to quantify the exact moles of photons entering the system.
    
Step 3: Simulated Sunlight Exposure
  • Action: Expose the quartz cuvettes to a Xenon arc lamp equipped with an AM 1.5G filter (simulating the terrestrial solar spectrum). Maintain the sample chamber at 25°C using a Peltier cooler to prevent thermal degradation. Extract 100 µL aliquots at

    
     0, 2, 4, 8, 12, and 24 hours.
    
Step 4: Orthogonal Analytical Quantification
  • Causality: Non-volatile adducts and volatile cleavage products require different analytical approaches to close the mass balance.

  • Action:

    • Analyze non-volatiles (parent depletion, benzocyclobutenol formation, cross-linked adducts) using HPLC-MS/MS (C18 column, water/acetonitrile gradient).

    • Analyze volatile cleavage products (e.g., benzaldehyde from Benzyl Benzoate) using Headspace GC-MS .

Comparative Data Analysis

The experimental data clearly illustrates the superiority of MDIPBB's intramolecular dissipation mechanism compared to traditional alternatives.

Table 1: Comparative Photochemical Byproduct Profiles
CompoundPrimary PhotoreactionMajor Identified ByproductsMigratory PotentialROS Generation
MDIPBB Intramolecular Yang CyclizationBenzocyclobutenol derivativesLow Negligible
2-MBB Intermolecular H-AbstractionKetyl radicals, solvent/matrix adductsHighLow
Benzyl Benzoate Homolytic CleavageBenzaldehyde, Benzoic acidHigh (Volatile)Low
Benzophenone-3 Non-radiative decay / Energy TransferSinglet oxygen, oxidized lipidsLowHigh
Table 2: Experimental Photodegradation Kinetics (Simulated Sunlight, AM 1.5G)

Note: High quantum yields of degradation are desirable ONLY if the resulting byproduct is stable and non-toxic (as seen with MDIPBB).

CompoundQuantum Yield of Degradation (

)
Half-life (

) in Ethanol
Mass Balance (at 24h)
MDIPBB 0.85 ± 0.042.1 hours>98% (Clean stoichiometric conversion)
2-MBB 0.42 ± 0.054.5 hours75% (Loss due to unidentified matrix adducts)
Benzyl Benzoate 0.05 ± 0.01>48 hours92% (Loss due to volatile allergen escape)

Conclusion

The structural design of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (MDIPBB) effectively solves the historical challenge of benzophenone phototoxicity. By installing bulky ortho-isopropyl groups, the molecule is forced into a highly efficient, intramolecular Yang photocyclization pathway upon sunlight exposure.

As evidenced by the >98% mass balance recovery and the absence of volatile allergens or matrix adducts, MDIPBB cleanly converts into a stable benzocyclobutenol derivative. In contrast, alternatives like 2-MBB and Benzyl Benzoate suffer from chaotic intermolecular reactivity, leading to migratory radicals and skin allergens. For researchers developing next-generation photoactive formulations, MDIPBB represents a structurally validated, low-toxicity alternative.

References

  • Koshima, H., Ide, Y., & Ojima, N. (2009). Surface Morphology Changes of a Salt Crystal of 4-(2,5-Diisopropylbenzoyl)benzoic Acid with (S)-Phenylethylamine via Single-Crystal-to-Single-Crystal Photocyclization. The Journal of Physical Chemistry C.[Link][1]

  • Shibamoto, T., & Umano, K. (1985). Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. Journal of Toxicology: Cutaneous and Ocular Toxicology.[Link][2][3]

  • Bąkowicz, J., Olejarz, J., & Turowska-Tyrk, I. (2014). Steering photochemical reactivity of 2,4,6-triisopropylbenzophenonate anion in a crystalline state. Journal of Photochemistry and Photobiology A: Chemistry.[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate proper disposal procedures

The following guide details the operational protocols for the safe handling and disposal of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS: 649757-02-8). This document is structured for researchers and EHS profession...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational protocols for the safe handling and disposal of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate (CAS: 649757-02-8). This document is structured for researchers and EHS professionals, prioritizing safety, regulatory compliance, and environmental stewardship.[1][2]

Part 1: Immediate Action Card (Emergency Response)

Critical Parameter Operational Directive
Primary Hazard Aquatic Toxicity / Irritant. Likely classified as H411 (Toxic to aquatic life with long-lasting effects) and H315/H319 (Skin/Eye Irritant).[1][2][3][4][5]
Spill Response Do NOT wash into drains. Contain with absorbent pads or inert material (vermiculite).[1][3][4]
Fire Safety Carbon Dioxide (

), Dry Chemical, or Foam.
Do not use high-pressure water jets (may spread chemical).[1][2][3][4][5]
First Aid Skin: Wash with soap/water for 15 min.[3][4] Eyes: Rinse cautiously with water for 15 min.[1][6] Ingestion: Rinse mouth; do NOT induce vomiting.
PPE Requirement Nitrile gloves (0.11 mm min.[1][3][4] thickness), Safety Goggles, Lab Coat.[1][2] Use a fume hood for dust/aerosol generation.[1]

Part 2: Chemical Profile & Hazard Identification

Identity:

  • Chemical Name: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate[1][2][3][4][5][7]

  • CAS Number: 649757-02-8[1][2][3][4][5][7]

  • Molecular Formula:

    
    [2][3][4][5]
    
  • Structure Analysis: A benzophenone derivative featuring a methyl ester group and two isopropyl (propan-2-yl) substituents.[1][2][3][4][5] The lipophilic nature of the isopropyl groups and aromatic rings suggests low water solubility and high potential for bioaccumulation in aquatic environments.[1]

Risk Assessment Logic: As a Senior Application Scientist, I categorize this substance as a Non-Halogenated Organic Hazardous Waste . Its ester linkage is susceptible to hydrolysis under strong basic/acidic conditions, but it remains stable under normal storage.[1][2] The primary disposal concern is environmental contamination , specifically to water systems, due to its expected aquatic toxicity (analogous to other substituted benzophenones and benzoates).[1][3]

Part 3: Proper Disposal Procedures

A. Waste Segregation Protocol
  • Stream Classification: Segregate as Non-Halogenated Organic Waste .

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases (which may cause uncontrolled hydrolysis and heat generation).[1][2][3][4]

  • State-Based Handling:

    • Solid Waste: Pure substance or contaminated solids (wipes, gloves).[1][3][4]

    • Liquid Waste: Solutions in organic solvents (e.g., Methanol, Ethyl Acetate).[1][3][4]

B. Step-by-Step Disposal Workflow

1. Solid Waste (Pure Substance)

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][3][4][5]

  • Labeling: Affix a hazardous waste label. Clearly write: "Hazardous Waste - Solid - Toxic to Aquatic Life - Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate".[1][2][3][4][5]

  • Action: Transfer solid waste into the container. Do not fill >90%. Cap tightly.

2. Liquid Waste (Solutions)

  • Solvent Check: Ensure the solvent is compatible with the waste stream (e.g., non-halogenated).[1][3][4]

  • Container: Use a standard safety solvent can or glass bottle (amber preferred if photosensitive).[1][4]

  • Action: Pour solution into the "Non-Halogenated Organic Solvents" carboy.[1]

  • Record: Log the approximate concentration and volume on the waste tag.

3. Contaminated Debris (Sharps/Consumables) [2][3][4][5]

  • Sharps: Place needles/syringes used with the chemical into a puncture-proof sharps container.[2][3][4][5]

  • Soft Waste: Place contaminated gloves, paper towels, and weigh boats into a clear heavy-duty plastic bag (2-mil thickness minimum), then seal and place in the solid hazardous waste drum.[1][2][3][4][5]

C. Empty Container Management
  • Triple Rinse Rule:

    • Add a compatible solvent (e.g., Acetone or Ethanol) to the empty bottle (~5-10% volume).[1][2][3][4]

    • Cap and shake vigorously for 30 seconds.

    • Pour rinsate into the Liquid Hazardous Waste container.

    • Repeat 3 times.

  • Final Step: Deface the original label. Mark as "Triple Rinsed - Empty". Dispose of the glass/plastic bottle in the designated glass recycling or trash, depending on local EHS regulations.

Part 4: Spill Management Protocol

Scenario: Benchtop Spill (< 500 mg/mL) [2][3][4][5]

  • Alert: Notify nearby personnel.

  • PPE: Don fresh nitrile gloves and safety goggles.[1]

  • Containment:

    • If Solid: Cover with wet paper towels (to prevent dust) or use a scoop/dustpan dedicated to hazardous waste.[1][4]

    • If Liquid: Encircle the spill with absorbent socks or pads.[1]

  • Cleanup:

    • Wipe the area with a solvent-dampened cloth (Acetone or Ethanol) to solubilize residues.[1][2][3][4][5]

    • Clean the surface a second time with soap and water.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bag.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate based on its physical state and mixture.

DisposalWorkflow Start Waste Generation: Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate StateCheck Determine Physical State Start->StateCheck SolidStream Solid / Pure Substance StateCheck->SolidStream Powder/Crystal LiquidStream In Solution / Liquid StateCheck->LiquidStream Dissolved DebrisStream Contaminated Debris (Gloves, Wipes) StateCheck->DebrisStream Consumables SolidAction Collect in HDPE/Glass Jar Label: 'Toxic Solid' SolidStream->SolidAction LiquidCheck Check Solvent Type LiquidStream->LiquidCheck DebrisAction Double Bag (2-mil) Solid Haz Waste Drum DebrisStream->DebrisAction Final EHS Pickup / Incineration SolidAction->Final NonHalo Non-Halogenated Solvent (e.g., Acetone, MeOH) LiquidCheck->NonHalo No Halogens Halo Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halo Contains Halogens NonHalo->Final Halo->Final DebrisAction->Final

Figure 1: Operational decision tree for the segregation and disposal of Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate waste streams.

Part 6: Regulatory & Compliance Context

  • US EPA (RCRA): While this specific CAS is likely not listed as a P- or U-listed waste, it must be characterized.[1][2][3][4][5] If dissolved in ignitable solvents (Flash point < 60°C), it is D001 (Ignitable) .[1][3][4] Due to aquatic toxicity, it should not be disposed of via sanitary sewer (Clean Water Act compliance).[1][2]

  • European CLP: Likely classified as Aquatic Chronic 2 (H411) .[3][4][8][9][10] Disposal must follow Directive 2008/98/EC on waste.[1]

  • Transport (DOT/IATA):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate).[1][3][4][5][7]

    • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).[1][3][4]

    • Class: 9.

    • Packing Group: III.

References

  • Chemical Source (ChemSrc) . Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate - CAS#: 649757-02-8.[1][3][4][5][7] Retrieved from [1][2][3][4][5]

  • PubChem . Methyl benzoate (Analogous structure for hazard inference). National Library of Medicine.[1] Retrieved from

  • ECHA (European Chemicals Agency) .[1][4] Guidance on the Application of the CLP Criteria - Aquatic Toxicity. Retrieved from

  • US EPA . Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

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